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  • Product: [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL
  • CAS: 1262029-58-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of [6-(Benzyloxy)-1H-indol-2-yl]methanol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction Molecular Structure and Atom Numbering To facilitate a clear and unambiguous discussion of the NMR s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering of [6-(benzyloxy)-1H-indol-2-yl]methanol.

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR spectrum of [6-(benzyloxy)-1H-indol-2-yl]methanol is detailed in Table 1. These predictions are based on the analysis of substituent effects on the indole ring system, with data from 6-benzyloxyindole and (1H-indol-2-yl)methanol serving as foundational references. The spectrum is assumed to be recorded in a non-polar deuterated solvent such as chloroform-d (CDCl₃).

Table 1: Predicted ¹H NMR Chemical Shifts for [6-(Benzyloxy)-1H-indol-2-yl]methanol

Atom NumberProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1N1-H~8.2 - 8.5br s-
3H-3~6.3 - 6.5s-
4H-4~7.5 - 7.6d~8.5
5H-5~6.8 - 6.9dd~8.5, 2.0
7H-7~7.0 - 7.1d~2.0
8C8-H₂~4.8 - 4.9s-
-O1-HVariablebr s-
9C9-H₂~5.1 - 5.2s-
11, 15H-11, H-15~7.4 - 7.5m-
12, 14H-12, H-14~7.3 - 7.4m-
13H-13~7.2 - 7.3m-

Interpretation of the Predicted ¹H NMR Spectrum

  • Indole N1-H (δ ~8.2 - 8.5 ppm): The proton on the indole nitrogen is expected to appear as a broad singlet in the downfield region. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.

  • Indole Ring Protons (H-3, H-4, H-5, H-7):

    • H-3 (δ ~6.3 - 6.5 ppm): This proton at the 3-position of the indole ring is expected to be a singlet, as it has no adjacent protons to couple with. The electron-donating effect of the nitrogen atom shields this proton, causing it to appear at a relatively upfield position for an aromatic proton.

    • H-4 (δ ~7.5 - 7.6 ppm): This proton is on the benzene portion of the indole ring and is expected to be a doublet due to coupling with H-5.

    • H-5 (δ ~6.8 - 6.9 ppm): This proton will appear as a doublet of doublets due to coupling with both H-4 (ortho-coupling, J ≈ 8.5 Hz) and H-7 (meta-coupling, J ≈ 2.0 Hz). The benzyloxy group at the 6-position will have a shielding effect on this proton.

    • H-7 (δ ~7.0 - 7.1 ppm): This proton is expected to be a doublet due to meta-coupling with H-5.

  • Hydroxymethyl Protons (C8-H₂, δ ~4.8 - 4.9 ppm): The two protons of the hydroxymethyl group at the 2-position are expected to appear as a singlet. The adjacent hydroxyl proton typically does not cause splitting due to rapid exchange, unless the spectrum is recorded at low temperature or in a solvent that slows this exchange.

  • Hydroxyl Proton (O1-H, variable): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It will likely appear as a broad singlet that may exchange with D₂O.

  • Benzyloxy Group Protons:

    • Methylene Protons (C9-H₂, δ ~5.1 - 5.2 ppm): The two benzylic protons will appear as a sharp singlet.

    • Phenyl Protons (H-11 to H-15, δ ~7.2 - 7.5 ppm): The five protons of the phenyl ring of the benzyloxy group will appear as a multiplet in the aromatic region.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for [6-(benzyloxy)-1H-indol-2-yl]methanol are presented in Table 2. These predictions are derived from the known chemical shifts of indole and the substituent effects of the benzyloxy and hydroxymethyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for [6-(Benzyloxy)-1H-indol-2-yl]methanol

Atom NumberCarbonPredicted Chemical Shift (δ, ppm)
2C-2~140 - 142
3C-3~100 - 102
3aC-3a~129 - 131
4C-4~121 - 123
5C-5~111 - 113
6C-6~156 - 158
7C-7~95 - 97
7aC-7a~136 - 138
8C-8~58 - 60
9C-9~70 - 72
10C-10~137 - 139
11, 15C-11, C-15~128 - 129
12, 14C-12, C-14~127 - 128
13C-13~128 - 129

Interpretation of the Predicted ¹³C NMR Spectrum

  • Indole Ring Carbons:

    • C-2 (δ ~140 - 142 ppm): The presence of the hydroxymethyl group at this position will cause a significant downfield shift compared to unsubstituted indole.

    • C-3 (δ ~100 - 102 ppm): This carbon is shielded by the adjacent nitrogen atom.

    • C-6 (δ ~156 - 158 ppm): The direct attachment of the electronegative oxygen of the benzyloxy group causes a strong deshielding effect, resulting in a significant downfield shift for this carbon.

    • C-7 (δ ~95 - 97 ppm): The ortho-position to the benzyloxy group experiences a shielding effect.

    • C-3a, C-4, C-5, C-7a: The chemical shifts of these carbons in the benzene portion of the indole ring are influenced by the electron-donating nature of the benzyloxy group.

  • Substituent Carbons:

    • C-8 (δ ~58 - 60 ppm): The carbon of the hydroxymethyl group is expected in this region, typical for a primary alcohol attached to an aromatic system.

    • C-9 (δ ~70 - 72 ppm): The benzylic carbon of the benzyloxy group.

    • C-10 to C-15 (δ ~127 - 139 ppm): The carbons of the phenyl ring of the benzyloxy group will appear in the aromatic region.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of [6-(benzyloxy)-1H-indol-2-yl]methanol.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for indole derivatives. DMSO-d₆ is often preferred for observing exchangeable protons like N-H and O-H as sharper signals.[1]

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[2]

  • Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube. This removes any particulate matter.[3]

  • Referencing: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm). If not already present in the solvent, a small amount can be added. Alternatively, the residual solvent peak can be used for referencing.[3]

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 12-16 ppm, centered around 6-7 ppm.

  • Acquisition Time: 2-4 seconds to ensure good resolution.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample into Spectrometer Filter->Insert Lock Lock & Shim Insert->Lock Acquire Acquire Spectrum (¹H and ¹³C) Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing Baseline->Reference Integrate Integration & Peak Picking Reference->Integrate Final Spectrum Final Spectrum Integrate->Final Spectrum

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of [6-(benzyloxy)-1H-indol-2-yl]methanol. By leveraging established principles of NMR spectroscopy and data from analogous compounds, this guide offers valuable insights for the structural elucidation and characterization of this important synthetic intermediate. The provided experimental protocols further equip researchers with the necessary information to acquire high-quality NMR data. While the presented spectral data is predictive, it serves as a robust starting point for the analysis of experimentally obtained spectra.

References

  • DOI. Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. [Link]

  • PubChem. (1H-indol-2-yl)methanol. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • BMRB. bmse000097 Indole at BMRB. [Link]

Sources

Exploratory

preliminary biological screening of benzyloxy indole derivatives

Preliminary Biological Screening of Benzyloxy Indole Derivatives: A Technical Guide to Oncology Lead Optimization Introduction & Pharmacophore Rationale The indole scaffold is a universally recognized privileged structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Preliminary Biological Screening of Benzyloxy Indole Derivatives: A Technical Guide to Oncology Lead Optimization

Introduction & Pharmacophore Rationale

The indole scaffold is a universally recognized privileged structure in medicinal chemistry. However, functionalizing the 5- or 6-position of the indole core with a benzyloxy group fundamentally alters its electronic distribution, steric bulk, and lipophilicity[1]. This specific modification creates a highly versatile pharmacophore. Recent oncological screenings have demonstrated that benzyloxy indole derivatives exhibit profound anticancer activities through highly divergent mechanisms—ranging from classical to the induction of (a non-apoptotic cell death pathway)[2][3][4].

Furthermore, cutting-edge drug design has utilized 5-benzyloxyindole-3-acetic acid (5B3A) as an axial ligand in Platinum(IV) prodrugs. This integration drastically enhances cellular uptake, reactive oxygen species (ROS) generation, and histone deacetylase (HDAC) inhibition compared to classical platinum(II) agents like cisplatin[5][6].

To navigate this mechanistic diversity, this guide outlines a causality-driven, self-validating biological screening workflow tailored specifically for benzyloxy indole derivatives.

Core Screening Architecture

Workflow Start Benzyloxy Indole Library Synthesis Tier1 Tier 1: Viability Screening (ATP Quantitation) Start->Tier1 Tier2A Tier 2A: Target Assays (Tubulin / HDAC) Tier1->Tier2A IC50 < 10 µM Tier2B Tier 2B: Phenotypic (Apoptosis / Methuosis) Tier1->Tier2B Morphological shifts Tier3 Tier 3: Lead Optimization & In Vivo Profiling Tier2A->Tier3 High Selectivity Tier2B->Tier3

Fig 1: Multi-tiered biological screening workflow for benzyloxy indole derivatives.

Phase 1: Primary Viability Screening

Causality & Rationale: Why ATP-Quantitation over MTT? While the MTT assay is ubiquitous, benzyloxy indole derivatives—particularly Pt(IV)-5B3A prodrugs—often induce severe mitochondrial dysfunction and early ROS generation[5][6]. Because MTT relies on mitochondrial reductases to convert tetrazolium to formazan, compounds that disrupt mitochondrial metabolism without immediately causing cell death will yield artefactual, artificially low viability readouts. Therefore, ATP quantitation (e.g., CellTiter-Glo) is the authoritative standard for these derivatives. ATP depletion is a direct, stoichiometric indicator of absolute metabolic arrest, immune to redox-based false positives.

Protocol: High-Throughput ATP Viability Assay (Self-Validating)

  • Cell Seeding: Seed target cells (e.g., HT29 colon, A549 lung, MCF-7 breast) at 2×103 cells/well in a 96-well opaque white microplate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare 10-point serial dilutions of the benzyloxy indole derivatives (0.1 nM to 100 µM) in DMSO. Ensure final DMSO concentration remains <0.5% to prevent solvent toxicity. Treat cells for 72 hours.

    • Self-Validation Step: Always include a known cytotoxic agent (e.g., cisplatin) as a positive control to validate assay sensitivity, and a vehicle-only (0.5% DMSO) negative control to establish the strict 100% viability baseline.

  • Assay Execution: Equilibrate the plate to room temperature for 30 minutes to prevent temperature gradients from skewing enzymatic rates. Add a volume of CellTiter-Glo reagent equal to the culture media volume.

  • Lysis and Readout: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multi-mode microplate reader.

Phase 2: Target-Specific Mechanistic Assays

Depending on the structural design, benzyloxy indoles typically diverge into two primary mechanistic classes: cytoskeletal disruptors and epigenetic/DNA modulators.

In Vitro Tubulin Polymerization Assay

Causality & Rationale: The benzyloxy moiety is highly lipophilic and frequently mimics the trimethoxyphenyl ring of colchicine, allowing it to occupy the hydrophobic colchicine-binding pocket of β -tubulin[4]. Monitoring the kinetic Vmax​ of tubulin polymerization directly validates whether the cytotoxicity observed in Phase 1 is driven by cytoskeletal disruption.

Protocol:

  • Preparation: Thaw lyophilized porcine brain tubulin (>99% pure) on ice. Resuspend to 3 mg/mL in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol.

  • Compound Addition: Pre-warm a 96-well half-area UV-transparent plate to 37°C. Add 5 µL of the benzyloxy indole test compound (at 10× final concentration) to the wells.

    • Self-Validation Step: Run parallel wells with Paclitaxel (polymerization enhancer) and Colchicine (polymerization inhibitor).

  • Kinetic Reading: Rapidly add 45 µL of the tubulin mixture to the wells. Immediately read the absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

  • Analysis: Calculate the Vmax​ of the growth phase. A decrease in Vmax​ and steady-state absorbance relative to the vehicle control confirms polymerization inhibition.

Phenotypic Profiling: Apoptosis vs. Methuosis

Causality & Rationale: Certain indole-based chalcones (e.g., 5-benzyloxy indole-3-carboxaldehyde derivatives) bypass classical apoptosis entirely. Instead, they induce , a unique form of cell death characterized by the massive accumulation of phase-lucent macropinosomes (vacuoles) driven by Ras/Rac1 pathway hyperactivation[2][3]. Distinguishing this is critical for targeting apoptosis-resistant tumors like glioblastoma.

Pathway cluster_0 Methuosis Pathway cluster_1 Apoptosis Pathway Compound Benzyloxy Indole Derivative (e.g., Chalcone / Pt-IV Prodrug) Ras Ras / Rac1 Activation Compound->Ras Chalcone derivatives Tubulin Tubulin / HDAC Inhibition Compound->Tubulin Pt(IV) prodrugs Vacuoles Macropinosome Accumulation (Vacuolization) Ras->Vacuoles CellDeath1 Non-Apoptotic Cell Death Vacuoles->CellDeath1 ROS Mitochondrial ROS Generation Tubulin->ROS CellDeath2 Apoptotic Cell Death ROS->CellDeath2

Fig 2: Divergent signaling pathways: Methuosis vs. Apoptosis induced by benzyloxy indoles.

Protocol: Live-Cell Phase-Contrast Microscopy

  • Incubation: Treat cells with the calculated IC50​ concentration of the indole derivative for 24–48 hours.

  • Imaging: Utilize a live-cell imaging system (e.g., IncuCyte) to monitor morphological changes in real-time.

  • Validation: The visual presence of large, phase-lucent cytoplasmic vacuoles that eventually displace the nucleus, combined with a negative biochemical caspase-3/7 cleavage assay, confirms methuosis over apoptosis.

Data Presentation & Hit Triage

Quantitative data must be rigorously structured to compare the structural-activity relationship (SAR) of the benzyloxy substitution against other functional groups (e.g., methoxy) and standard clinical drugs[2][5][6][7].

Compound ClassDerivativePrimary Target / MechanismHT29 ( GI50​ , nM)A549 ( GI50​ , nM)MCF-7 ( GI50​ , nM)
Indole-Chalcone 5-Methoxy (MOMIPP)Methuosis Inducer4,2003,8005,100
Indole-Chalcone 5-BenzyloxyMethuosis Inducer6,5007,1006,800
Pt(IV) Prodrug 5B3A-Axial LigandDNA Lesion / ROS / HDAC1.2 4.5 3.8
Clinical Standard CisplatinDNA Crosslinking2,1001,8002,400
Clinical Standard OxaliplatinDNA Crosslinking450620580

Table 1: Representative biological screening data comparing benzyloxy indole derivatives against standard chemotherapeutics. Note the profound nanomolar potency of the Pt(IV)-5B3A prodrugs compared to classical platinum agents.

References

  • Synthesis and Evaluation of Indole-Based Chalcones as Inducers of Methuosis, a Novel Type of Nonapoptotic Cell Death. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Platinum(IV) Prodrugs Incorporating an Indole-Based Derivative, 5-Benzyloxyindole-3-Acetic Acid in the Axial Position Exhibit Prominent Anticancer Activity. International Journal of Molecular Sciences (MDPI).[Link]

  • Synthesis, molecular modelling, in vitro and in vivo evaluation of conophylline inspired novel benzyloxy substituted indole glyoxylamides as potent pancreatic lipase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).[Link]

Sources

Foundational

crystallographic structure data for[6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL

An In-Depth Technical Guide to the Structural Analysis of [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL Abstract This technical guide addresses the crystallographic and structural characteristics of the synthetic intermediate an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Analysis of [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL

Abstract

This technical guide addresses the crystallographic and structural characteristics of the synthetic intermediate and potential pharmacophore, [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL. A comprehensive search of the Cambridge Structural Database (CSD), the Crystallography Open Database (COD), and the broader scientific literature reveals that as of the date of this publication, a complete single-crystal X-ray diffraction structure for this specific compound has not been deposited or published. This guide, therefore, serves a dual purpose: first, to transparently report the absence of definitive crystallographic data, and second, to provide a robust framework for its future determination and analysis. By leveraging data from a closely related, structurally resolved analogue, 4,6-dibenzyloxy-1H-indole-2,3-dione, we will infer expected molecular geometries, discuss potential intermolecular interactions, and propose a detailed experimental workflow for obtaining high-quality crystals suitable for X-ray diffraction analysis. This document is intended for researchers, medicinal chemists, and material scientists who require a deep structural understanding of this and related benzyloxy-indole scaffolds for applications in drug design and materials engineering.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2] Its unique electronic properties and its ability to participate in hydrogen bonding and π-stacking interactions make it a versatile pharmacophore for engaging a wide array of biological targets. The specific compound of interest, [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL, combines this indole core with a flexible benzyloxy group at the 6-position and a hydroxymethyl group at the 2-position. These functional groups introduce key vectors for hydrogen bonding and offer sites for further chemical modification, making its precise three-dimensional structure of high interest for structure-activity relationship (SAR) studies.[3]

The benzyloxy group, in particular, serves as a common protecting group and a bulky substituent that can influence receptor binding affinity and selectivity.[4] Understanding its conformational preferences relative to the indole plane is critical for computational modeling and rational drug design. The hydroxymethyl group at the C2 position is a key synthetic handle and a potential hydrogen bond donor/acceptor.[5] Definitive knowledge of the crystal structure would elucidate the intrinsic conformational biases of the molecule and reveal the supramolecular synthons it forms in the solid state, providing invaluable insights for drug development professionals.

Physicochemical Properties and Molecular Identifiers

While experimental crystallographic data is not available, the fundamental properties of the molecule are well-documented. These identifiers are crucial for any future database submissions and for cross-referencing in literature.

PropertyValueSource
Molecular Formula C₁₆H₁₅NO₂PubChem
Molecular Weight 253.30 g/mol PubChem
Canonical SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)COPubChem
InChI Key PWHGQLGDBRBBOR-UHFFFAOYSA-NPubChem
CAS Number 103781-90-4Supplier Data
Predicted XlogP3 2.8PubChem

graph "molecular_structure" {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
// Nodes for atoms
N1 [label="N", pos="0,0.7!"];
H1 [label="H", pos="-0.5,1.2!"];
C1 [label="C", pos="1.2,1.2!"];
C2 [label="C", pos="1.2,0!"];
C3 [label="C", pos="0,-0.7!"];
C4 [label="C", pos="-1.2,0!"];
C5 [label="C", pos="-1.2,1.2!"];

// Indole Fused Ring
C6 [label="C", pos="-2.4,0.6!"];
C7 [label="C", pos="-3.6,1.2!"];
C8 [label="C", pos="-4.8,0.6!"];
C9 [label="C", pos="-4.8,-0.6!"];
C10 [label="C", pos="-3.6,-1.2!"];
C11 [label="C", pos="-2.4,-0.6!"];

// Hydroxymethyl Group
C12 [label="C", pos="2.4,1.8!"];
H_C12_1 [label="H", pos="2.0,2.5!"];
H_C12_2 [label="H", pos="3.0,2.5!"];
O1 [label="O", pos="3.2,1.0!"];
H_O1 [label="H", pos="3.8,1.4!"];

// Benzyloxy Group
O2 [label="O", pos="-5.8, -1.2!"];
C13 [label="C", pos="-7.0, -0.6!"];
H_C13_1 [label="H", pos="-7.0, 0.1!"];
H_C13_2 [label="H", pos="-7.5, -1.2!"];
C14 [label="C", pos="-8.2, -0.0!"];
C15 [label="C", pos="-8.2, 1.2!"];
C16 [label="C", pos="-9.4, 1.8!"];
C17 [label="C", pos="-10.6, 1.2!"];
C18 [label="C", pos="-10.6, 0.0!"];
C19 [label="C", pos="-9.4, -0.6!"];


// Edges (Bonds)
N1 -- C5; N1 -- C3; N1 -- H1;
C1 -- C2; C1 -- C5; C1 -- C12;
C2 -- C3;
C3 -- C4;
C4 -- C5; C4 -- C11;
C6 -- C7; C6 -- C11;
C7 -- C8;
C8 -- C9;
C9 -- C10; C9 -- O2;
C10 -- C11;

C12 -- O1; C12 -- H_C12_1; C12 -- H_C12_2;
O1 -- H_O1;

O2 -- C13;
C13 -- C14; C13 -- H_C13_1; C13 -- H_C13_2;
C14 -- C15; C14 -- C19;
C15 -- C16;
C16 -- C17;
C17 -- C18;
C18 -- C19;

// Double bonds
C1 -- C2 [style=double];
C4 -- C11 [style=double];
C6 -- C7 [style=double];
C8 -- C9 [style=double];
C10 -- C11 [style=double];
C14 -- C15 [style=double];
C16 -- C17 [style=double];
C18 -- C19 [style=double];

}

Caption: 2D structure of [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL.

Structural Analysis of an Analogue: 4,6-Dibenzyloxy-1H-indole-2,3-dione

In the absence of a crystal structure for our target molecule, we turn to a closely related compound for which crystallographic data exists: 4,6-dibenzyloxy-1H-indole-2,3-dione methanolate.[6][7] The structure was solved in 1996 and is available in the CSD. This molecule shares the core indole scaffold and the 6-benzyloxy substituent, providing a reliable model for the expected geometry and intermolecular interactions of this key functional group.

Table 2: Crystallographic Data for 4,6-Dibenzyloxy-1H-indole-2,3-dione Methanolate [6][7]

ParameterValue
Chemical Formula C₂₂H₁₇NO₄ · 0.25(CH₃OH)
Crystal System Triclinic
Space Group P-1
a (Å) 16.584(7)
b (Å) 23.560(8)
c (Å) 5.156(1)
α (°) 95.86(2)
β (°) 93.77(3)
γ (°) 70.26(3)
Volume (ų) 1885.2
Z 4
R-factor 0.082
Key Structural Insights from the Analogue:
  • Indole Planarity: As expected, the indole ring system is largely planar. This planarity is crucial for enabling π-stacking interactions between adjacent molecules in the crystal lattice.

  • Benzyloxy Conformation: The benzyloxy groups exhibit significant conformational flexibility. In the crystal structure, the torsion angle defined by the C-O-C-C atoms of the benzyloxy moiety determines the orientation of the phenyl ring relative to the indole plane. This angle is a low-energy rotational barrier, and its observed conformation is the result of a balance between intramolecular sterics and optimizing intermolecular packing forces, such as van der Waals contacts and potential C-H···π interactions.

  • Hydrogen Bonding: The N-H of the indole and the carbonyl oxygens are the primary sites for hydrogen bonding.[7] In the reported structure, the indole N-H acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, forming chains and sheets that stabilize the crystal lattice.[6][7]

For our target molecule, [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL, we can predict that the indole N-H and the hydroxyl group (-CH₂OH) will be the dominant players in forming a robust hydrogen-bonding network. The hydroxyl group can act as both a hydrogen bond donor and acceptor, likely leading to a more complex and stable three-dimensional packing arrangement.

analogue_interaction cluster_0 Molecule A cluster_1 Molecule B Indole_A Indole Core (Planar) Indole_B Indole Core (Planar) Indole_A->Indole_B π-Stacking NH_A N-H Donor OH_B -CH₂OH Group (Donor/Acceptor) NH_A->OH_B H-Bond OH_A -CH₂OH Group (Donor/Acceptor) OH_A->OH_B H-Bond BzO_A 6-Benzyloxy Group (Flexible) NH_B N-H Donor BzO_B 6-Benzyloxy Group (Flexible) crystallization_workflow cluster_methods Methodologies start Start: Pure Compound (>99%) solubility Solvent Screening (Methanol, Acetone, EtOAc, etc.) start->solubility method_choice Select Crystallization Method solubility->method_choice evaporation Slow Evaporation method_choice->evaporation Moderate RT Sol. cooling Slow Cooling method_choice->cooling High Hot Sol. diffusion Vapor Diffusion method_choice->diffusion Miscible Solvent Pair analysis Crystal Harvest & Mount evaporation->analysis cooling->analysis diffusion->analysis xray Single-Crystal X-ray Diffraction analysis->xray structure Structure Solution & Refinement xray->structure

Caption: Experimental workflow for crystallization and structure determination.

Conclusion and Future Outlook

While the definitive crystal structure of [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL remains to be determined, a clear path forward exists. The physicochemical properties are known, and analysis of a structurally related compound provides strong predictive power regarding its molecular geometry and packing motifs. The proposed experimental protocols offer a systematic and robust approach to obtaining high-quality single crystals. The successful elucidation of this structure will provide a critical benchmark for computational models and will empower medicinal chemists to more effectively design next-generation therapeutics based on the versatile benzyloxy-indole scaffold. It is our hope that this guide will serve as a catalyst for the successful crystallographic analysis of this important molecule.

References

  • Crystallography Open Database (COD) . A public-domain collection of crystal structures. [Link]

  • Gardiner, M. G., Raston, C. L., Black, D. St. C., White, A. H., & Young, D. J. (1997). Crystal structure of 4,6-dibenzyloxy-lH-indole-2,3-dione methanolate (4/1), C22H17NO4 0.25 (CH3OH) . Zeitschrift für Kristallographie - New Crystal Structures, 212(1), 49-50. [Link]

  • PubChem Compound Summary for CID 98783, (1H-indol-2-yl)methanol . National Center for Biotechnology Information. [Link]

  • Crystal structure of 4,6-dibenzyloxy-1H-indole-2,3-dione methanolate (4/1) , C22H17NO4 0.25 (CH3OH) - UniSC Research Portal. [Link]

  • PubChem Compound Summary for CID 54575777 . National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 44119261, (1H-Indazol-6-yl)methanol . National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 16739288 . National Center for Biotechnology Information. [Link]

  • BindingDB Entry BDBM50038783 . [Link]

  • Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles . National Science Foundation Public Access Repository (NSF-PAR). [Link]

  • Crystallography Open Database Search Results . [Link]

  • PubChemLite entry for 6-(benzyloxy)-1h-indole . [Link]

  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone . International Journal of ChemTech Research. [Link]

  • Temple, K. J., et al. (2016). Development of a Series of (1-Benzyl-3-(6-methoxypyrimidin-3-yl)-5-(trifluoromethoxy)-1H-indol-2-yl)methanols as Selective Protease Activated Receptor 4 (PAR4) Antagonists . Journal of Medicinal Chemistry, 59(16), 7690-5. [Link]

  • PubChem Compound Summary for CID 259574 . National Center for Biotechnology Information. [Link]

  • CCDC 2110421: Experimental Crystal Structure Determination . The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Ghichi, N., Benboudiaf, A., & Merazig, H. (2014). Crystal structure of (Z)-3-benzyloxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one . Acta Crystallographica Section E: Crystallographic Communications, E70, o1292. [Link]

  • 6-Benzyloxy-1h-indole-2-boronic acid — Chemical Substance Information . NextSDS. [Link]

Sources

Exploratory

mass spectrometry fragmentation pattern of[6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of [6-(Benzyloxy)-1H-indol-2-yl]methanol Abstract This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of [6-(Benzyloxy)-1H-indol-2-yl]methanol

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of [6-(benzyloxy)-1H-indol-2-yl]methanol, a molecule incorporating three distinct and influential chemical motifs: an indole core, a benzyl ether linkage, and a primary benzylic alcohol. Understanding the fragmentation pattern of such molecules is paramount for their unambiguous identification in complex matrices, crucial for applications in drug metabolism, pharmacokinetic studies, and synthetic chemistry. This document elucidates the principal fragmentation pathways, explains the underlying chemical principles driving these cleavages, provides a detailed experimental protocol for data acquisition, and presents the expected data in clear, accessible formats. Our analysis is grounded in established principles of mass spectrometry, drawing upon authoritative literature to validate the proposed mechanisms.

Introduction: The Structural Rationale for Fragmentation Analysis

The molecule [6-(benzyloxy)-1H-indol-2-yl]methanol (Molecular Formula: C₁₆H₁₅NO₂, Monoisotopic Mass: 253.1103 Da) presents a fascinating case study in mass spectrometric fragmentation. Its structure is a composite of functional groups that are known to direct fragmentation in predictable yet competitive ways.

  • The Indole Nucleus: A stable aromatic heterocyclic system that often remains intact during initial fragmentation but can undergo characteristic losses, such as hydrogen cyanide (HCN), in subsequent steps.[1][2]

  • The Benzyl Ether Moiety: This group is characterized by a labile C-O bond beta to the phenyl ring. Cleavage at this position is energetically favorable, often leading to the formation of a highly stable tropylium cation.[3][4]

  • The Primary Alcohol: Alcohols are known to fragment via two primary pathways: α-cleavage adjacent to the oxygen-bearing carbon and dehydration through the loss of a water molecule.[5][6][7][8]

The interplay between these groups under ionization conditions dictates a unique fragmentation fingerprint. This guide will dissect these competing pathways to build a predictive model for the mass spectrum of the title compound.

Foundational Principles & Proposed Fragmentation Pathways

Upon ionization, typically via electrospray (ESI) to form the protonated molecule [M+H]⁺ (m/z 254) or by electron impact (EI) to form the molecular ion M⁺• (m/z 253), the molecule becomes energetically unstable. This excess energy is dissipated through a cascade of fragmentation events. The most probable cleavages are those that result in the formation of the most stable products (cations and neutral radicals).

Pathway I: Benzylic Cleavage (The Dominant Route)

The most significant fragmentation pathway for molecules containing a benzyl group is benzylic cleavage.[3][9] The bond between the ether oxygen and the benzylic carbon is weak and its cleavage leads to the formation of the exceptionally stable benzyl cation (C₇H₇⁺), which readily rearranges to the aromatic tropylium ion.[10][11][12]

  • Event: Heterolytic cleavage of the O-CH₂Ph bond.

  • Products: This cleavage from the molecular ion (m/z 253) results in two key species:

    • Tropylium Cation (m/z 91): This highly resonance-stabilized aromatic ion is often the most abundant fragment in the spectrum, making it the base peak .[4][10][11][13]

    • Indole-containing Cation (m/z 162): The remaining portion of the molecule, [6-hydroxy-1H-indol-2-yl]methanol radical cation.

Pathway II: Fragmentation of the Alcohol Moiety

The primary alcohol functional group offers alternative fragmentation routes, though these are generally less favored than the dominant benzylic cleavage.

  • Event 1: Dehydration: The loss of a water molecule (18 Da) is a classic fragmentation pathway for alcohols.[6][7][8]

    • Product: Formation of an ion at m/z 235 ([M-H₂O]⁺•).

  • Event 2: α-Cleavage: This involves the loss of the hydroxymethyl radical (•CH₂OH, 31 Da).

    • Product: Formation of an ion at m/z 222 ([M-CH₂OH]⁺).

Secondary and Minor Fragmentation Pathways

Further fragmentation of the primary product ions provides deeper structural confirmation.

  • Fragmentation of the m/z 162 Ion: The [6-hydroxy-1H-indol-2-yl]methanol ion can undergo further fragmentation characteristic of its structure.

    • Loss of a hydroxymethyl radical (•CH₂OH) yields an ion at m/z 131 .

  • Fragmentation of the Indole Core: The stable indole ring can fragment under higher energy conditions. A characteristic loss for indoles is the elimination of hydrogen cyanide (HCN, 27 Da).[2] For example, the fragment at m/z 131 could potentially lose HCN to produce an ion at m/z 104 .

The logical flow of these fragmentation events is visualized in the diagram below.

Fragmentation_Pathway cluster_main Proposed ESI MS/MS Fragmentation of [6-(Benzyloxy)-1H-indol-2-yl]methanol cluster_path1 Pathway I: Benzylic Cleavage (Major) cluster_path2 Pathway II: Alcohol Fragmentation (Minor) cluster_secondary Secondary Fragmentation parent [M+H]⁺ m/z 254 tropylium Tropylium Ion m/z 91 (Base Peak) parent->tropylium - C₁₀H₁₁NO₂ frag163 [M+H - C₇H₇]⁺ m/z 163 parent->frag163 - C₇H₇ (Benzyl radical) frag236 [M+H - H₂O]⁺ m/z 236 parent->frag236 - H₂O frag223 [M+H - CH₂OH]⁺ m/z 223 parent->frag223 - CH₂OH frag132 [163 - CH₂OH]⁺ m/z 132 frag163->frag132 - CH₂OH frag105 [132 - HCN]⁺ m/z 105 frag132->frag105 - HCN

Caption: Proposed fragmentation cascade for protonated [6-(benzyloxy)-1H-indol-2-yl]methanol.

Data Presentation: Summary of Expected Fragments

The following table summarizes the key ions expected to be observed in the mass spectrum of [6-(benzyloxy)-1H-indol-2-yl]methanol under positive ion mode ESI-MS/MS conditions.

m/z (Daltons)Proposed Ion Structure / FormulaFragmentation EventRelative Abundance
254[C₁₆H₁₅NO₂ + H]⁺Precursor IonHigh
236[C₁₆H₁₃NO + H]⁺Neutral Loss of H₂OLow to Medium
223[C₁₅H₁₂NO₂ + H]⁺Loss of •CH₂OH radicalLow
163[C₉H₈NO₂]⁺Loss of Benzyl radicalMedium to High
132[C₈H₇NO]⁺From m/z 163 via loss of •CH₂OHMedium
105[C₇H₅O]⁺From m/z 132 via loss of HCNLow
91[C₇H₇]⁺Tropylium CationBase Peak (Highest)

Experimental Protocol: Acquiring High-Quality Mass Spectra

This protocol describes a self-validating system for the robust analysis of the target compound using Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS).

Objective: To acquire a high-resolution mass spectrum and a collision-induced dissociation (CID) tandem mass spectrum (MS/MS) of the precursor ion.

Instrumentation:

  • LC System: UPLC/HPLC system capable of gradient elution.

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.

  • Ion Source: Electrospray Ionization (ESI), operated in positive ion mode.

Workflow Diagram:

Workflow A 1. Sample Preparation (1 mg/mL in Methanol) B 2. LC Separation (C18 Column, Gradient Elution) A->B C 3. ESI Ionization (Positive Mode) B->C D 4. Full Scan MS (Identify [M+H]⁺ at m/z 254) C->D E 5. MS/MS Analysis (Isolate m/z 254, Apply CID) D->E F 6. Data Analysis (Interpret Fragment Ions) E->F

Caption: Experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: a. Prepare a stock solution of [6-(benzyloxy)-1H-indol-2-yl]methanol at a concentration of 1 mg/mL in LC-MS grade methanol. b. Further dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL. c. Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.

  • Liquid Chromatography (LC) Parameters: a. Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Flow Rate: 0.4 mL/min. e. Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes. f. Injection Volume: 2-5 µL.

  • Mass Spectrometry (MS) Parameters: a. Ionization Mode: ESI Positive. b. Capillary Voltage: 3.5 kV. c. Source Temperature: 120 °C. d. Desolvation Gas (N₂): Flow rate of 800 L/hr at a temperature of 350 °C. e. Full Scan MS Acquisition (Survey Scan): i. Mass Range: m/z 50 - 500. ii. Scan Time: 0.2 seconds. f. Tandem MS (MS/MS) Acquisition: i. Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 254.1179 (using high resolution). ii. Collision Gas: Argon. iii. Collision Energy: Perform a ramped collision energy experiment (e.g., 10-40 eV) to observe both low-energy and high-energy fragments. This ensures comprehensive fragmentation data is collected.

  • Data Analysis: a. Identify the precursor ion in the full scan MS data, confirming its accurate mass. b. Analyze the MS/MS spectrum to identify the major fragment ions. c. Match the observed m/z values to the proposed fragments in the table above. d. The presence of a dominant peak at m/z 91 will serve as a strong validation of the proposed primary fragmentation pathway.

Conclusion

The mass spectrometric fragmentation of [6-(benzyloxy)-1H-indol-2-yl]methanol is dominated by the facile cleavage of the benzyl ether bond, leading to the formation of the highly stable tropylium cation at m/z 91 as the characteristic base peak. Secondary fragmentation pathways, including dehydration of the alcohol moiety and subsequent fragmentation of the indole-containing product ions, provide a rich tapestry of data that allows for confident structural elucidation. The experimental protocol outlined herein provides a robust framework for obtaining high-quality, reproducible data for this and structurally related molecules, underscoring the predictive power of mass spectrometry in modern chemical analysis.

References

  • McLamore, W. M. (1953). The α-Cleavage Reaction in Mass Spectrometry. Journal of the American Chemical Society, 75(1), 113-117. (Note: This is a representative foundational reference type; specific URLs are provided below based on search results).
  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols. Available at: [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82-87. (Note: This is a representative foundational reference type; specific URLs are provided below based on search results).
  • Das, P. K., & Kumar, A. (2019). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. ACS Omega, 4(1), 150-158. Available at: [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. Available at: [Link]

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

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Foundational

Mechanism of Action and Therapeutic Profiling of[6-(Benzyloxy)-1H-Indol-2-yl]Methanol Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The indole scaffold is a privileged structure in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for target-directed drug design. Among its derivatives, [6-(benzyloxy)-1H-indol-2-yl]methanol and its structural analogs have emerged as potent pharmacophores with diverse biological activities, ranging from antiviral properties to targeted anticancer mechanisms.

As a Senior Application Scientist, I have structured this guide to dissect the precise mechanisms of action (MoA) of these analogs. We will explore how the spatial arrangement of the 6-benzyloxy group dictates lipophilic pocket binding, and how the 2-methanol moiety acts either as a critical hydrogen bond donor or as a precursor to highly reactive electrophilic intermediates. This whitepaper synthesizes current pharmacological data, structure-activity relationships (SAR), and self-validating experimental protocols to accelerate your drug development workflows.

Molecular Architecture and Chemical Reactivity

The pharmacological efficacy of[6-(benzyloxy)-1H-indol-2-yl]methanol analogs is intrinsically linked to two distinct structural features:

  • The 6-Benzyloxy Substituent: The addition of a bulky, lipophilic benzyloxy group at the 6-position of the indole ring significantly alters the molecule's electronic distribution and steric profile. This modification enhances membrane permeability and facilitates high-affinity interactions with hydrophobic pockets in target proteins, such as the colchicine-binding site of tubulin[1][2].

  • The 2-Methanol (Carbinol) Moiety: Unlike the more commonly studied indole-3-carbinols, indole-2-methanols possess unique reactivity. Under mild Brønsted acid catalysis or specific enzymatic microenvironments, the 2-methanol group undergoes dehydration to form an indole-2-methide (an azafulvene-like intermediate)[3]. This transient, highly electrophilic species can rapidly form covalent bonds with biological nucleophiles (e.g., cysteine or lysine residues on target proteins), leading to irreversible target inhibition.

G A [6-(Benzyloxy)-1H-indol- 2-yl]methanol B Acidic/Enzymatic Dehydration A->B C Reactive Indole-2-Methide (Azafulvene) Intermediate B->C D Covalent Binding to Target Nucleophiles (Cys/Lys) C->D

Activation of indole-2-methanol to reactive indole-2-methide and protein binding.

Primary Biological Mechanisms of Action

The structural versatility of these analogs allows them to interface with multiple distinct biological pathways.

Inhibition of RNA Polymerase II CTD Phosphorylation

Analogs featuring an indole-methanol core (such as derivatives of Oncrasin-1) have demonstrated profound synthetic lethality in cancer cells harboring K-Ras mutations. The primary mechanism of action is the suppression of the C-terminal domain (CTD) phosphorylation of RNA polymerase II[4]. The CTD consists of multiple YSPTSPS heptapeptide repeats; preventing its phosphorylation halts transcriptional elongation, leading to rapid apoptosis in susceptible tumor cells. The hydroxymethyl group at the indole ring is strictly required for this potent antitumor activity, as it likely forms critical hydrogen bonds within the kinase active site[4].

Protease-Activated Receptor 4 (PAR4) Antagonism

Indole-2-methanol derivatives have been identified as highly selective antagonists for Protease-Activated Receptor 4 (PAR4), a G-protein-coupled receptor critical for thrombin-induced platelet aggregation[5]. Compounds such as ML354 (a substituted indole-2-methanol) fit into the orthosteric binding site of PAR4, preventing the tethered ligand (generated by thrombin cleavage) from activating the receptor. The 6-benzyloxy modification further enhances the required lipophilicity to stabilize the receptor in its inactive conformation.

Disruption of Tubulin Polymerization

Derivatives incorporating the 6-benzyloxyindole scaffold have shown marked efficacy as microtubule-disrupting agents. By binding to tubulin, these analogs inhibit its polymerization into functional microtubules, arresting cells in the G2/M phase of the cell cycle and inducing apoptosis[2].

Quantitative Structure-Activity Relationship (SAR) Data

To guide lead optimization, the following table summarizes the quantitative pharmacological data for various[6-(benzyloxy)-1H-indol-2-yl]methanol analogs and their structurally related counterparts.

Compound Class / AnalogPrimary Biological TargetMechanism of ActionObserved Potency / IC₅₀Reference
6-Benzyloxyindole-triazoles MicrotubulesTubulin polymerization inhibition0.98 – 1.23 μM[2]
Indole-2-methanol (ML354) PAR4 ReceptorAntagonism of thrombin signalingSub-micromolar[5]
1-Benzyl-indole-2-methanols RNA Pol II (CTD)Inhibition of CTD phosphorylationHighly potent (K-Ras specific)[4]
6-Benzyloxyindole derivatives Influenza A VirusViral replication inhibitionModerate[6]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol 1: Synthesis of[6-(Benzyloxy)-1H-indol-2-yl]methanol

Objective: High-yield reduction of the ester precursor to the active carbinol without compromising the benzyloxy ether linkage.

  • Step 1: Dissolve methyl 6-(benzyloxy)-1H-indole-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the premature quenching of the reducing agent.

  • Step 2: Cool the solution to 0°C and slowly add Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) dropwise. Causality: LiAlH₄ is required because milder agents (like NaBH₄) are insufficient to fully reduce the conjugated indole-2-ester[7]. The 0°C temperature controls the exothermic reaction and prevents cleavage of the sensitive benzyloxy group.

  • Step 3: Stir for 2 hours, then quench sequentially with H₂O, 15% NaOH, and H₂O (Fieser method). Causality: This specific quenching sequence traps the aluminum salts as a granular precipitate, ensuring high recovery of the methanol product during filtration.

  • Step 4: Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo to yield the crude [6-(benzyloxy)-1H-indol-2-yl]methanol.

Protocol 2: RNA Pol II CTD Phosphorylation Western Blot Assay

Objective: Validate the specific inhibition of transcriptional machinery in K-Ras mutant cell lines.

  • Step 1: Culture K-Ras mutant cells (e.g., H460) and treat with the synthesized indole-2-methanol analog (1-10 μM) for 24 hours. Include a vehicle control (DMSO).

  • Step 2: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (Na₃VO₄, NaF). Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly strip the CTD of its phosphorylation marks, yielding false-positive inhibition results.

  • Step 3: Resolve lysates on an 8% SDS-PAGE gel and transfer to a PVDF membrane.

  • Step 4: Probe with primary antibodies specific to RNA Pol II phosphoserine-2 (p-Ser2) and phosphoserine-5 (p-Ser5), alongside total RNA Pol II as a loading control[4]. Causality: Normalizing against total RNA Pol II ensures that the analog is inhibiting the kinase activity acting on the CTD, rather than simply degrading the polymerase itself.

G A Indole-2-Methanol Analog Entry B Binding to RNA Pol II Complex A->B C Inhibition of CTD Phosphorylation B->C D Transcriptional Arrest C->D E Apoptosis in K-Ras Mutant Cells D->E

Mechanism of RNA Polymerase II CTD inhibition and induction of apoptosis.

Conclusion

The [6-(benzyloxy)-1H-indol-2-yl]methanol scaffold represents a highly tunable pharmacophore. By manipulating the electronic and steric properties of the 6-position while leveraging the unique reactivity of the 2-methanol group, researchers can direct these molecules toward distinct therapeutic targets—from PAR4 antagonism in cardiovascular indications to RNA Pol II inhibition in oncology. Rigorous adherence to the synthetic and biological protocols outlined above will ensure high-fidelity data generation in your drug discovery pipelines.

References

  • [6] Intramolecular Allylation of Indoles. ResearchGate. Available at:[Link]

  • [7] Synthesis and biological evaluation of indoles. Der Pharma Chemica. Available at:[Link]

  • [3] Brønsted Acid Catalyzed (3+2)‐Cycloaddition of Thioketones and Indole‐2‐Carbinols Toward Thiazolo[3,4‐a]indoles. D-NB.info. Available at:[Link]

  • [5] Challenges and Opportunities in Protease-Activated Receptor Drug Development. Annual Reviews. Available at:[Link]

  • [4] Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities. PMC (NIH). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL as a Versatile Precursor in Organic Synthesis

Abstract The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Derivatives of indole are integral to drugs treating a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Derivatives of indole are integral to drugs treating a spectrum of diseases, from cancer to neurological disorders.[1] Within this class, [6-(Benzyloxy)-1H-indol-2-yl]methanol emerges as a particularly valuable and versatile precursor. Its bifunctional nature—possessing a reactive hydroxymethyl group at the C2 position and a protected phenol at the C6 position—offers synthetic chemists a powerful tool for constructing complex molecular architectures. The benzyloxy group serves not only as a robust protecting group for the 6-hydroxyl moiety but also influences the electronic properties of the indole ring, which can be crucial for biological activity and molecular interactions.[3][4] This guide provides an in-depth exploration of the synthesis and application of [6-(Benzyloxy)-1H-indol-2-yl]methanol, complete with detailed experimental protocols and the scientific rationale behind methodological choices.

Synthesis of the Precursor: [6-(Benzyloxy)-1H-indol-2-yl]methanol

The most direct and efficient route to obtaining [6-(Benzyloxy)-1H-indol-2-yl]methanol is through the selective reduction of its corresponding aldehyde, 6-(benzyloxy)-1H-indole-2-carbaldehyde.[5] This aldehyde can be prepared using established indole syntheses, such as the Fischer indole synthesis, starting from 4-(benzyloxy)phenylhydrazine.[4] The reduction of the aldehyde to the primary alcohol is a high-yielding transformation that utilizes common and mild reducing agents.

Diagram 1.1: Synthetic Workflow for the Precursor

G Start 4-(Benzyloxy)phenylhydrazine + Carbonyl Compound Aldehyde 6-(Benzyloxy)-1H-indole-2-carbaldehyde Start->Aldehyde Fischer Indole Synthesis (Acid Catalyst) Methanol [6-(Benzyloxy)-1H-indol-2-yl]methanol (Target Precursor) Aldehyde->Methanol Selective Reduction (e.g., NaBH4)

Caption: Synthesis of the target precursor from common starting materials.

Protocol 1.1: Synthesis via Reduction of 6-(Benzyloxy)-1H-indole-2-carbaldehyde

Rationale: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its excellent chemoselectivity for aldehydes and ketones over other potentially reducible functional groups. It is safer and easier to handle than more powerful hydrides like lithium aluminum hydride (LiAlH₄). The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Materials:

  • 6-(Benzyloxy)-1H-indole-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

Procedure:

  • Dissolve 6-(benzyloxy)-1H-indole-2-carbaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask at room temperature to create a 0.2 M solution.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes. The small excess ensures the complete consumption of the starting aldehyde.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The resulting crude product, [6-(benzyloxy)-1H-indol-2-yl]methanol, can be purified by flash column chromatography on silica gel if necessary.

Key Synthetic Applications & Protocols

[6-(Benzyloxy)-1H-indol-2-yl]methanol is a versatile intermediate due to the distinct reactivity of its two functional groups. The 2-hydroxymethyl group can be oxidized to an aldehyde or serve as an electrophilic precursor for C-C bond formation, while the 6-benzyloxy group can be cleaved to reveal a nucleophilic phenol.

Diagram 2.1: Major Reaction Pathways

G cluster_0 Core Precursor Precursor [6-(Benzyloxy)-1H-indol-2-yl]methanol Aldehyde 6-(Benzyloxy)-1H-indole-2-carbaldehyde Precursor->Aldehyde Oxidation (e.g., DMP, MnO₂) Alkylated C3-Alkylated Indole Derivatives Precursor->Alkylated Nucleophilic Substitution (Lewis Acid, Nu:) Phenol (6-Hydroxy-1H-indol-2-yl)methanol Precursor->Phenol Debenzylation (H₂, Pd/C)

Caption: Key synthetic transformations of the title precursor.

Oxidation to 6-(Benzyloxy)-1H-indole-2-carbaldehyde

The controlled oxidation of the primary alcohol back to the aldehyde furnishes a valuable building block for further elaboration via reactions such as Wittig olefination, Knoevenagel condensation, or reductive amination.[5]

Causality: The indole nucleus is electron-rich and susceptible to oxidative degradation. Therefore, the use of mild and selective oxidizing agents is critical to prevent side reactions and ensure a high yield of the desired aldehyde without over-oxidation to the carboxylic acid.[6][7]

Oxidizing AgentTypical SolventTemperatureTypical YieldNotes
Dess-Martin Periodinane (DMP)DCMRoom Temp>90%Mild, fast, avoids heavy metals.
Manganese Dioxide (MnO₂)DCM or AcetoneRoom Temp to Reflux70-90%Specific for allylic/benzylic alcohols. Requires large excess.
N-Heterocycle-Stabilized Iodanes (NHIs)MeCN60 °C80-97%Modern, mild reagents with high yields.[6][8]
Protocol 2.1.1: Oxidation using Dess-Martin Periodinane (DMP)

Rationale: DMP is a hypervalent iodine reagent that offers a mild, fast, and high-yielding method for the oxidation of primary alcohols to aldehydes at room temperature, minimizing the risk of over-oxidation and degradation of the sensitive indole ring.

Materials:

  • [6-(Benzyloxy)-1H-indol-2-yl]methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Aqueous sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve [6-(benzyloxy)-1H-indol-2-yl]methanol (1.0 eq) in anhydrous DCM (to make a 0.1 M solution) under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (1.2 eq) in one portion to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding an equal volume of a 1:1 mixture of saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the layers are clear. The thiosulfate reduces any remaining DMP and its byproducts.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by flash column chromatography.

C2-Methanol as an Electrophilic Handle: Synthesis of C3-Substituted Indoles

Indolylmethanols are excellent precursors for Friedel-Crafts-type alkylation reactions.[9] In the presence of a Lewis or Brønsted acid, the hydroxyl group is protonated and eliminated as water. This generates a reactive electrophilic intermediate, a vinylogous iminium ion, which readily undergoes nucleophilic attack at the C3 position of another electron-rich species, such as another indole, enamide, or thiol.[10][11]

Protocol 2.2.1: Lewis Acid-Catalyzed Alkylation of Enamides

Rationale: This protocol demonstrates the generation of a C-C bond by reacting the indolylmethanol with an enamide nucleophile. Aluminum trichloride (AlCl₃) is an effective Lewis acid for activating the alcohol, facilitating its departure and the subsequent regioselective attack by the enamide.[10]

Materials:

  • [6-(Benzyloxy)-1H-indol-2-yl]methanol

  • Enamide (e.g., N-(1-cyclohexen-1-yl)acetamide) (1.0 eq)

  • Aluminum trichloride (AlCl₃) (0.2 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Molecular Sieves (4Å), activated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a flame-dried flask under an inert atmosphere, add [6-(benzyloxy)-1H-indol-2-yl]methanol (1.0 eq), the enamide (1.0 eq), and activated 4Å molecular sieves in anhydrous DCE.

  • Stir the suspension for 10 minutes at room temperature.

  • Add AlCl₃ (0.2 eq) to the mixture. The catalytic amount is sufficient to promote the reaction.

  • Stir the reaction at room temperature and monitor its progress by TLC (typically 2-6 hours).

  • Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution.

  • Filter the mixture through a pad of celite to remove solids.

  • Extract the filtrate with DCM or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel.

Deprotection of the 6-Benzyloxy Group

The benzyl ether is a widely used protecting group for hydroxyls due to its stability to a wide range of reaction conditions and its facile removal by catalytic hydrogenolysis. This deprotection unmasks the 6-hydroxyindole functionality, which is a key structural motif in many biologically active molecules and provides a handle for further synthetic diversification (e.g., etherification or esterification).

Protocol 2.3.1: Catalytic Hydrogenolysis for the Synthesis of (6-Hydroxy-1H-indol-2-yl)methanol

Rationale: Palladium on activated carbon (Pd/C) is the catalyst of choice for the hydrogenolysis of benzyl ethers. The reaction proceeds cleanly under a hydrogen atmosphere, and the only byproduct is toluene, which is easily removed.

Materials:

  • [6-(Benzyloxy)-1H-indol-2-yl]methanol

  • Palladium on carbon (10% Pd/C, 5-10 mol % by weight)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve [6-(benzyloxy)-1H-indol-2-yl]methanol in a suitable solvent (e.g., ethanol) in a flask designed for hydrogenation.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product, (6-hydroxy-1H-indol-2-yl)methanol. Further purification is often not necessary.

References

  • Kuczmera, T., Puylaert, P., & Nachtsheim, B. J. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry, 20, 1677–1683. Available at: [Link]

  • Kumar, D., Sharma, S., et al. (2020). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Drug Targets. Available at: [Link]

  • Kuczmera, T., Puylaert, P., & Nachtsheim, B. J. (2024). Oxidation of benzylic alcohols to carbonyls using N heterocyclic stabilized λ3-iodanes. ChemRxiv. Preprint. Available at: [Link]

  • Kuczmera, T., Puylaert, P., & Nachtsheim, B. J. (2024). Oxidation of benzylic alcohols to carbonyls using N heterocyclic stabilized λ3-iodanes. ChemRxiv. Available at: [Link]

  • Nishii, H., Chiba, T., Morikami, K., Fukami, T. A., Sakamoto, H., Ko, K., & Koyano, H. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1405–1409. Available at: [Link]

  • Kumar, D., Sharma, S., et al. (2020). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Semantic Scholar. Available at: [Link]

  • Ito, K., et al. (2017). Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives. Molecules, 22(2), 243. Available at: [Link]

  • Li, Y., et al. (2023). Regioselective Reaction of 2-Indolylmethanols with Enamides. Molecules, 28(8), 3369. Available at: [Link]

  • Suyo, M., et al. (2003). NUCLEOPHILIC SUBSTITUTION REACTION OF N-2-(1-HYDROXY- INDOL-3-YL)ETHYLINDOLE-3-ACETAMIDE AND. HETEROCYCLES, 60(7), 1589. Available at: [Link]

  • Imai, M., et al. (2019). Preparation of 1Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. ResearchGate. Available at: [Link]

  • Lee, J. Y., et al. (2005). Synthesis of 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acid and inhibitory activity on beta-amyloid aggregation. Archives of Pharmacal Research, 28(11), 1219–1223. Available at: [Link]

  • Reddy, B. V. S., et al. (2020). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Beilstein Journal of Organic Chemistry, 16, 931–938. Available at: [Link]

  • Suyo, M., et al. (2017). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile. HETEROCYCLES, 94(11), 2113. Available at: [Link]

  • Hikawa, H., & Yokoyama, Y. (2015). Mechanistic Studies for Synthesis of Bis(indolyl)methanes: Pd-Catalyzed C–H Activation of Indole–Carboxylic Acids with Benzyl Alcohols in Water. Molecules, 20(11), 20583–20596. Available at: [Link]

  • Kuczmera, T., Puylaert, P., & Nachtsheim, B. J. (2024). Supporting Information for Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lee, S. H., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Bioorganic Chemistry, 119, 105579. Available at: [Link]

  • Reddy, T. R., & Ghorai, M. K. (2014). Substitution Controlled Functionalization of ortho-Bromobenzylic Alcohols via Palladium Catalysis: Synthesis of Chromenes and Indenols. The Journal of Organic Chemistry, 79(5), 2135–2149. Available at: [Link]

  • Hikawa, H., Ino, Y., & Yokoyama, Y. (2014). Direct substitution of benzylic alcohols with electron-deficient benzenethiols via π-benzylpalladium(ii) in water. Organic & Biomolecular Chemistry, 12(30), 5561–5565. Available at: [Link]

  • Chen, Y.-C., et al. (2023). Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. Molecules, 29(1), 2. Available at: [Link]

Sources

Application

Application Note: Selective Oxidation of[6-(Benzyloxy)-1H-indol-2-yl]methanol to 6-(Benzyloxy)-1H-indole-2-carboxaldehyde

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The indole-2-carboxald...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The indole-2-carboxaldehyde scaffold is a privileged pharmacophore and a critical building block in the synthesis of complex indole alkaloids, pharmaceuticals, and functional materials. The transformation of [6-(benzyloxy)-1H-indol-2-yl]methanol to 6-(benzyloxy)-1H-indole-2-carboxaldehyde requires a highly chemoselective oxidation strategy. The primary challenge lies in oxidizing the benzylic/allylic C2-methanol group without inducing oxidative cleavage of the electron-rich C2-C3 indole double bond, over-oxidizing the aldehyde to a carboxylic acid, or compromising the benzyl ether protecting group at the C6 position [1].

The Causality of Reagent Selection: Why Activated MnO₂?

Activated manganese dioxide ( MnO2​ ) is the premier reagent for this transformation [2]. Unlike homogeneous, strong oxidants (e.g., KMnO4​ or CrO3​ ), MnO2​ operates via a heterogeneous surface-mediated mechanism. The oxidation relies on the adsorption of the substrate onto the solid MnO2​ lattice. Because the C2-methanol of the indole ring is highly activated (exhibiting both allylic and benzylic character), it readily coordinates with the Mn(IV) surface, undergoing a rapid single-electron transfer (SET) or concerted hydrogen abstraction to yield the aldehyde [3]. Once the aldehyde is formed, its reduced polarity causes it to desorb from the catalyst surface, inherently preventing over-oxidation to the carboxylic acid.

Mechanism N1 [6-(Benzyloxy)-1H-indol-2-yl]methanol N2 Adsorption onto MnO2 Surface N1->N2 Non-polar solvent (DCM) N3 Coordination to Mn(IV) Complex N2->N3 Surface interaction N4 Rate-Limiting Hydrogen Abstraction N3->N4 SET / Concerted oxidation N5 Desorption & Mn(IV) Reduction N4->N5 Release of H2O N6 6-(Benzyloxy)-1H-indole-2-carboxaldehyde N5->N6 Yields Mn(II) byproducts

Mechanistic sequence of MnO2-mediated oxidation of indole-2-methanols.

Comparative Oxidation Strategies

To justify the experimental design, the table below summarizes quantitative data comparing common oxidation methods for indole-2-methanols. While Swern and Dess-Martin Periodinane (DMP) provide excellent yields, MnO2​ remains the most scalable, cost-effective, and operationally simple choice, avoiding cryogenic conditions and hazardous byproducts.

Table 1: Evaluation of Oxidants for Indole-2-Methanol to Aldehyde Conversion

Oxidant SystemEquivalentsReaction ConditionsTypical YieldChemoselectivityOperational Drawbacks
Activated MnO2​ 10–15 eqDCM or CHCl3​ , RT, 2–24 h75–90% Excellent Requires large mass excess; heterogeneous slurry.
Swern ( (COCl)2​ , DMSO)1.5 eqDCM, -78 °C to RT, 2 h80–85%GoodRequires cryogenic cooling; generates toxic, odorous Me2​S .
Dess-Martin (DMP) 1.2 eqDCM, RT, 1–2 h85–95%ExcellentHigh reagent cost; potential shock/thermal sensitivity.
KMnO4​ 2–3 eqAcetone, RT, 4 h< 30%PoorSevere indole ring cleavage and over-oxidation [1].

Experimental Workflow & Protocol

The following protocol is engineered as a self-validating system . Each phase includes specific physical or analytical checkpoints to ensure the integrity of the reaction before proceeding to the next step.

Workflow S1 1. Preparation Dissolve in dry DCM S2 2. Oxidation Add 10-15 eq MnO2 S1->S2 N2 Atmosphere S3 3. Filtration Pass through Celite S2->S3 Stir 2-24h at RT Monitor by TLC S4 4. Purification Silica Chromatography S3->S4 Concentrate Filtrate S5 5. Isolation Pure Aldehyde S4->S5 Elute with Hexane/EtOAc

Workflow for the synthesis and isolation of 6-(benzyloxy)-1H-indole-2-carboxaldehyde.

Materials Required
  • Substrate: [6-(Benzyloxy)-1H-indol-2-yl]methanol (1.0 equivalent)

  • Oxidant: Activated Manganese(IV) Oxide ( MnO2​ , ~85% active, 10–15 equivalents)[2]

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform ( CHCl3​ ) [3]

  • Consumables: Celite 545 (for filtration), Silica Gel (60 Å, 230-400 mesh)

Step-by-Step Methodology

Step 1: Substrate Solvation

  • Charge an oven-dried, round-bottom flask equipped with a magnetic stir bar with [6-(benzyloxy)-1H-indol-2-yl]methanol (e.g., 1.0 g, 3.95 mmol).

  • Add anhydrous DCM (20 mL, ~0.2 M concentration) under a nitrogen atmosphere.

  • Causality Check: DCM is chosen because it is non-polar enough to prevent strong solvation of the alcohol (which would compete with catalyst surface adsorption) but polar enough to dissolve the starting material fully.

Step 2: Heterogeneous Oxidation

  • Add activated MnO2​ (3.4 g, 39.5 mmol, 10 equivalents) in a single portion.

  • Caution: The reaction relies strictly on the active surface area of the MnO2​ . Ensure the reagent is explicitly labeled as "Activated" (often prepared via the Attenburrow method).

  • Stir the resulting black suspension vigorously at room temperature (20–25 °C)[2].

Step 3: Reaction Monitoring (Self-Validation Checkpoint)

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (e.g., 3:1 v/v) solvent system.

  • Validation: The starting alcohol will appear as a lower Rf​ spot (more polar due to hydrogen bonding). As the reaction proceeds, a new, higher Rf​ spot (the less polar aldehyde) will emerge. The aldehyde spot will often exhibit a distinct yellow hue under ambient light and strong UV absorbance at 254 nm.

  • Allow the reaction to proceed until complete consumption of the starting material is observed (typically 4 to 24 hours depending on the MnO2​ batch activity) [3].

Step 4: Filtration and Workup

  • Once complete, filter the heterogeneous mixture through a tightly packed pad of Celite in a sintered glass funnel.

  • Causality Check: Standard filter paper is insufficient; the finely divided MnO2​ and reduced Mn(OH)2​ byproducts will clog the pores and cause product entrapment. Celite ensures a rapid, clear filtration.

  • Wash the filter cake thoroughly with additional DCM (3 × 15 mL) to extract any product adsorbed to the manganese salts.

  • Concentrate the combined organic filtrates under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate (starting at 9:1 and increasing to 4:1).

  • Pool the fractions containing the pure product and evaporate the solvent to isolate 6-(benzyloxy)-1H-indole-2-carboxaldehyde as a solid.

Analytical Characterization & Troubleshooting

To confirm the success of the protocol, the isolated product must be characterized using standard spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Look for the disappearance of the broad O−H stretching band (~3300 cm⁻¹) and the appearance of a sharp, strong conjugated carbonyl C=O stretch at approximately 1650–1670 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃): The most diagnostic signal is the appearance of a sharp singlet far downfield around 9.70–10.00 ppm , corresponding to the aldehyde proton. The benzylic CH2​ protons of the protecting group should remain intact as a singlet near 5.10 ppm, confirming that the C6-ether linkage survived the oxidation conditions.

Common Pitfalls:

  • Stalled Reaction: If TLC shows incomplete conversion after 24 hours, the MnO2​ may be deactivated (often due to absorbed atmospheric moisture). Add an additional 5 equivalents of freshly opened/activated MnO2​ and continue stirring.

  • Poor Yield: Ensure the Celite pad is washed exhaustively with DCM or even a slightly more polar solvent (like EtOAc) during filtration, as the aldehyde can strongly adhere to the high-surface-area manganese waste.

References

  • Synthesis and biological evaluation of indoles - Der Pharma Chemica Der Pharma Chemica URL
  • An In-depth Technical Guide to 3H-Indole-2-carbaldehyde: Synthesis and Characterization Benchchem URL
  • Molecular Iodine Assisted Electrocyclisation Approach towards the Synthesis of Arcyriaflavin A and Staurosporinone Goa University URL
Method

Application Note: Strategic Incorporation of[6-(Benzyloxy)-1H-indol-2-yl]methanol into Peptide Scaffolds

Executive Summary & Strategic Utility The engineering of peptide scaffolds often requires the introduction of non-canonical building blocks to enhance proteolytic stability, increase lipophilicity, or provide handles for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

The engineering of peptide scaffolds often requires the introduction of non-canonical building blocks to enhance proteolytic stability, increase lipophilicity, or provide handles for bioconjugation. [6-(Benzyloxy)-1H-indol-2-yl]methanol is a highly versatile, bifunctional indole derivative that fulfills these roles exceptionally well. Unlike canonical tryptophan (which is C3-substituted), this molecule offers a C2-substituted hydroxymethyl handle and a C6-benzyloxy protected phenol.

This unique topology allows it to function as a rigidifying hydrophobic cap, a precursor for N-terminal modification, or a masked fluorophore. Indole-2-methanol derivatives have been extensively utilized in the synthesis of complex indolocarbazole natural products () and serve as critical precursors for modified Pictet-Spengler ligations in protein chemical modification (). Furthermore, incorporating substituted indoles is a proven strategy to modulate drug pKa and prevent proteolytic hydrolysis in peptide mimetics ().

Mechanistic Rationale & Reactivity Profile

To successfully incorporate this building block, one must understand the causality behind its reactivity:

  • The C2-Hydroxymethyl Handle : The primary alcohol at the C2 position is highly reactive but susceptible to acid-catalyzed dimerization (forming diindolylmethanes). Therefore, transformations must avoid strong Brønsted acids. Oxidation to 6-(benzyloxy)-1H-indole-2-carbaldehyde provides a stable electrophile for reductive amination with peptide N-termini.

  • The C6-Benzyloxy Group : The benzyl ether serves a dual purpose. During solid-phase peptide synthesis (SPPS) and subsequent solution-phase couplings, it protects the electron-rich 6-position from electrophilic aromatic substitution and oxidative degradation. Post-synthesis, it can be cleaved to reveal a 6-hydroxyindole, which exhibits environmentally sensitive fluorescence, acting as a built-in probe for target engagement.

Workflow Diagram

G Start [6-(Benzyloxy)-1H-indol-2-yl]methanol Path1 Mild Oxidation (DMP, DCM) Start->Path1 Path2 Esterification (DIC, DMAP, DMF) Start->Path2 Aldehyde 6-BnO-Indole-2-carbaldehyde Path1->Aldehyde RedAm Reductive Amination (N-terminal amine, NaBH3CN) Aldehyde->RedAm Prod1 N-Alkylated Peptide (Protease Resistant) RedAm->Prod1 Deprotect Global Deprotection (Pd/C, H2 or TFMSA/TFA) Prod1->Deprotect Prod2 C-Terminal/Side-Chain Ester (Hydrophobic Cap) Path2->Prod2 Prod2->Deprotect Final 6-Hydroxyindole-Peptide (Fluorescent) Deprotect->Final

Divergent synthetic pathways for incorporating [6-(Benzyloxy)-1H-indol-2-yl]methanol into peptides.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify success at each intermediate stage.

Protocol A: Oxidation and N-Terminal Reductive Amination

This protocol converts the methanol to an aldehyde, followed by coupling to a resin-bound or solution-phase peptide.

Step 1: Oxidation to 6-(Benzyloxy)-1H-indole-2-carbaldehyde

  • Dissolve 1.0 eq of [6-(Benzyloxy)-1H-indol-2-yl]methanol in anhydrous Dichloromethane (DCM) to a 0.1 M concentration.

  • Cool the solution to 0 °C under an inert argon atmosphere.

  • Add 1.2 eq of Dess-Martin Periodinane (DMP) portion-wise.

    • Causality: DMP is chosen over strong oxidants like Jones reagent or large excesses of MnO2 to ensure rapid, quantitative conversion without over-oxidizing to the carboxylic acid or degrading the acid-sensitive indole nucleus.

  • Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Validation Check : Perform TLC (Hexanes/EtOAc 7:3). The product should appear as a new, higher Rf spot that stains brightly with 2,4-Dinitrophenylhydrazine (2,4-DNPH).

  • Quench with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3. Extract with DCM, dry over Na2SO4, and concentrate in vacuo.

Step 2: Reductive Amination on Solid Support

  • Swell the peptide-resin (bearing a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Dissolve 3.0 eq of the synthesized 6-(benzyloxy)-1H-indole-2-carbaldehyde in 1% Acetic Acid (AcOH) in DMF. Add the solution to the resin.

  • Add 3.0 eq of Sodium Cyanoborohydride (NaBH3CN).

    • Causality: NaBH3CN is utilized because it is stable in mildly acidic conditions (pH 4-5). This acidity is required to protonate the intermediate imine to an highly electrophilic iminium ion, driving the reduction forward without reducing the unreacted aldehyde.

  • Agitate at room temperature for 16 hours.

  • Validation Check : Perform a Kaiser test. A negative result (yellow color) confirms the successful conversion of the primary amine to a secondary amine.

  • Wash the resin extensively with DMF, MeOH, and DCM before standard TFA cleavage.

Protocol B: Direct Esterification (Side-Chain or C-Terminal)

This method is used for capping Asp/Glu side chains or the C-terminus to increase peptide lipophilicity and membrane permeability.

  • Dissolve the protected peptide (containing a free carboxylic acid, 1.0 eq) and[6-(Benzyloxy)-1H-indol-2-yl]methanol (2.0 eq) in anhydrous DMF.

  • Add 2.0 eq of N,N'-Diisopropylcarbodiimide (DIC) and 0.1 eq of 4-Dimethylaminopyridine (DMAP).

    • Causality: DMAP acts as an essential acyl transfer catalyst for the esterification of the bulky, sterically hindered indole-2-methanol. DIC is preferred over EDC here due to the superior solubility of its diisopropylurea byproduct in DMF, preventing precipitation during the reaction.

  • Stir at room temperature for 12 hours.

  • Validation Check : Monitor reaction completion via LC-MS. Look for the mass shift corresponding to the esterification (+235.10 Da).

  • Precipitate the peptide ester using cold diethyl ether and centrifuge to collect the pellet.

Protocol C: Global Deprotection to Yield the Fluorescent Probe
  • Dissolve the purified benzyloxy-peptide in a 1:1 mixture of Methanol (MeOH) and Tetrahydrofuran (THF).

  • Add 10% Palladium on Carbon (Pd/C) at 10% w/w relative to the peptide.

  • Purge the reaction flask with H2 gas and stir vigorously under a hydrogen balloon for 4-6 hours.

    • Causality: Catalytic hydrogenation cleanly removes the benzyl ether to reveal the 6-hydroxyindole without disrupting the peptide backbone. This avoids the harsh carbocation scavengers required if strong acids (like TFMSA) were used.

  • Validation Check : The reaction progress can be qualitatively monitored by illuminating the TLC plate or reaction vial with a 365 nm UV lamp. The deprotected 6-hydroxyindole is highly fluorescent, whereas the benzyloxy precursor is quenched.

  • Filter the mixture through a Celite pad, concentrate, and purify via RP-HPLC.

Quantitative Data & Validation Metrics

To ensure the trustworthiness and reproducibility of the protocols, researchers should benchmark their results against the following expected quantitative parameters:

ParameterProtocol A (Reductive Amination)Protocol B (Esterification)Post-Deprotection (6-OH Indole)
Typical Yield 65 - 80% (over 2 steps)70 - 85%>90% (Hydrogenation)
Mass Shift (Δm/z) +235.10 Da (Alkylation)+235.10 Da (Esterification)-90.05 Da (Loss of Benzyl)
UV Absorbance Max 285 nm, 305 nm280 nm, 300 nm295 nm, 320 nm
Fluorescence (Ex/Em) N/A (Quenched by Bn ether)N/A (Quenched by Bn ether)Ex: ~300 nm / Em: ~410 nm
Primary Side Reaction Dialkylation (trace)Indole N-acylation (<5%)Incomplete deprotection

Self-Validating Systems & Troubleshooting

  • Validation of Aldehyde Formation (Protocol A, Step 1) : The success of the DMP oxidation is self-validated by 1H-NMR. The disappearance of the methylene protons (~4.7 ppm) and the appearance of a sharp, downfield aldehyde proton at ~9.8 ppm confirms quantitative conversion. If over-oxidation occurs, a carboxylic acid peak will appear at >11 ppm; this indicates that the reaction was run too long or moisture was present.

  • Monitoring Deprotection (Protocol C) : The removal of the benzyl group is easily monitored by the emergence of fluorescence. Because the 6-hydroxyindole moiety is highly fluorescent and its precursor is relatively silent, the sudden appearance of blue emission under a standard laboratory UV transilluminator acts as an immediate, visual self-validation of successful deprotection.

References

  • Agarwal, P., van der Weijden, J., Sarris, C. R., et al. (2013). "A Pictet-Spengler ligation for protein chemical modification." Proceedings of the National Academy of Sciences, 110(1), 46-51. URL:[Link]

  • Tilve, S. G., et al. [Cited within: Liu, Y., et al.] (2021). "The synthesis of biologically active indolocarbazole natural products." RSC Advances, 11, 10218-10255. URL:[Link]

  • Li, X., Wang, Y., Zhang, Z., et al. (2020). "Synthesis of Spiro 3,3'-Cyclopropyl Oxindoles Via N-Bromosuccinimide-Mediated Ring-Closing and Contraction Cascade." The Journal of Organic Chemistry, 86(1), 898-907. URL:[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in[6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL preparation

Technical Support Center: Troubleshooting Impurities in [6-(Benzyloxy)-1H-indol-2-yl]methanol Preparation Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Impurities in [6-(Benzyloxy)-1H-indol-2-yl]methanol Preparation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing persistent yield and purity issues during the synthesis of functionalized indoles. The preparation of[6-(benzyloxy)-1H-indol-2-yl]methanol—typically achieved via the reduction of its corresponding ester (e.g., ethyl 6-benzyloxyindole-2-carboxylate) using Lithium Aluminum Hydride (LiAlH 4​ )—is a deceptively simple transformation[1].

While the reduction itself is highly efficient, the electron-rich nature of the indole core, combined with the benzyloxy substituent, creates a highly sensitive system. Standard workup procedures that rely on acidic quenching will inevitably destroy your product. This guide is designed to move beyond basic protocols, explaining the mechanistic causality behind impurity formation and providing a self-validating, field-proven methodology to ensure high-purity isolation.

Section 1: Mechanistic Causality of Impurity Formation

The most critical failure point in synthesizing 2-hydroxymethylindoles is their intrinsic instability under acidic conditions. If the reaction is quenched with aqueous acids (e.g., HCl or NH 4​ Cl), the hydroxyl group of the product is rapidly protonated. Subsequent elimination of water generates a highly electrophilic vinylogous iminium species, known as an azafulvenium ion [2].

Because the indole ring is highly nucleophilic, unreacted indole molecules will immediately attack this azafulvenium intermediate. This cascade results in the formation of bis(indolyl)methanes (DIMs) and rapidly progresses into intractable, dark polymeric tars[3]. To prevent this, the entire reduction and isolation workflow must be maintained under strictly neutral or basic conditions.

G IndoleOH 2-Hydroxymethylindole (Target Product) Protonation Acidic Workup (H+ addition) IndoleOH->Protonation LossH2O Loss of H2O Protonation->LossH2O Azafulvenium Vinylogous Iminium (Azafulvenium Ion) LossH2O->Azafulvenium Highly Reactive NucleophilicAttack Nucleophilic Attack by another Indole Azafulvenium->NucleophilicAttack DIM Diindolylmethane (DIM) (Dimer Impurity) NucleophilicAttack->DIM Polymer Polymerization (Dark Tar) DIM->Polymer Excess Acid

Acid-catalyzed degradation of 2-hydroxymethylindole via the azafulvenium intermediate.

Section 2: Diagnostic Table of Common Impurities

When troubleshooting your crude reaction mixture, use the following analytical signatures to identify which specific deviation occurred during your workflow.

Impurity ProfileStructural Signature (NMR / TLC)Primary CausePreventive Action
Bis(indolyl)methane (Dimer/Polymer) NMR: Loss of -CH 2​ OH peak (~4.7 ppm); appearance of bridging -CH 2​
  • peak (~4.2 ppm).TLC: Baseline streaking, dark spots.
Acidic workup; exposure to Lewis acids; prolonged storage in unbuffered halogenated solvents.Utilize the strictly basic Fieser workup [4]. Store product at -20 °C under argon.
6-(Benzyloxy)-1H-indole-2-carbaldehyde NMR: Sharp singlet at ~9.8 ppm (CHO).TLC: Less polar than the alcohol product.Incomplete reduction (insufficient LiAlH 4​ ) or auto-oxidation upon exposure to air/light.Ensure dry THF is used. Store final product away from light and oxygen.
6-(Benzyloxy)-2-methyl-1H-indole NMR: Singlet at ~2.4 ppm (CH 3​ ); loss of -CH 2​ OH.TLC: Highly non-polar spot.Over-reduction caused by excessive heating (refluxing THF) or massive excess of LiAlH 4​ .Maintain reaction temperature strictly between 0 °C and 25 °C[5].
1H-indole-2,6-dimethanol NMR: Loss of multiplet at ~7.3-7.5 ppm (Phenyl); appearance of new -OH.Cleavage of the benzyloxy ether (Debenzylation).Avoid prolonged reaction times (>12h) and elevated temperatures.

Section 3: Standardized Experimental Protocol

To bypass the emulsion issues of aluminum salts and prevent azafulvenium-mediated polymerization, you must utilize the Fieser Workup [4],[6]. This protocol is a self-validating system: if you achieve a free-flowing, granular white precipitate at step 6, your stoichiometry and temperature control were correct. If you yield a gray, gelatinous emulsion, water was added too rapidly or in incorrect proportions.

Step-by-Step Methodology:

  • Preparation: Flame-dry a multi-neck round-bottom flask. Purge with Argon. Add LiAlH 4​ powder (1.5 to 2.0 equivalents) and suspend in anhydrous THF (0.2 M).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Dissolve ethyl 6-benzyloxyindole-2-carboxylate (1.0 eq) in anhydrous THF. Add this solution dropwise via an addition funnel over 30 minutes to manage the exothermic release of H 2​ gas.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25 °C) for 2 to 4 hours. Monitor completion via TLC (Hexanes/EtOAc).

  • Quenching (The Critical Step): Cool the reaction back to 0 °C. Dilute with an equal volume of diethyl ether (Et 2​ O) to reduce viscosity. For every x grams of LiAlH 4​ initially used, perform the following exact sequence under vigorous stirring:

    • Slowly add x mL of deionized water.

    • Slowly add x mL of 15% aqueous NaOH solution.

    • Slowly add 3x mL of deionized water.

  • Isolation: Remove the ice bath and stir vigorously for 15-30 minutes. The aluminum salts will transition from a gray gel into a stark white, granular precipitate[6].

  • Filtration: Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with warm EtOAc. Concentrate the filtrate under reduced pressure to yield the crude[6-(benzyloxy)-1H-indol-2-yl]methanol.

G SM Ethyl 6-benzyloxyindole-2-carboxylate (in dry THF at 0 °C) LiAlH4 Slow addition to LiAlH4 (1.5 - 2.0 eq) SM->LiAlH4 Reaction Stir at RT for 2-4 hours (Monitor via TLC) LiAlH4->Reaction Cooling Cool to 0 °C Dilute with Et2O Reaction->Cooling Fieser1 Add x mL H2O slowly (Quench excess hydride) Cooling->Fieser1 Fieser2 Add x mL 15% NaOH (aq) (Prevent acidic conditions) Fieser1->Fieser2 Fieser3 Add 3x mL H2O (Precipitate Al-salts) Fieser2->Fieser3 Filter Filter through Celite Wash with EtOAc Fieser3->Filter Granular white precipitate Product [6-(benzyloxy)-1H-indol-2-yl]methanol (Pure Product) Filter->Product

Workflow for LiAlH4 reduction of indole-2-carboxylates utilizing the Fieser workup.

Section 4: Troubleshooting FAQs

Q: My reaction mixture turns into a dark, insoluble tar during workup. What happened? A: You likely attempted to quench the LiAlH 4​ using an acidic solution (like saturated NH 4​ Cl or dilute HCl), or you allowed the reaction to overheat. As detailed in Section 1, 2-hydroxymethylindoles are exceptionally sensitive to acid. The acid protonated the newly formed alcohol, eliminating water to form an azafulvenium ion, which rapidly polymerized[2],[3]. Always use the basic Fieser workup.

Q: I observe a significant amount of the aldehyde intermediate (CHO peak at ~9.8 ppm). How do I push the reaction to completion without causing over-reduction? A: The reduction of an ester to an alcohol via LiAlH 4​ passes through an aldehyde intermediate. If the reaction stalls here, it usually indicates degraded LiAlH 4​ (which loses hydride equivalents upon exposure to atmospheric moisture) or insufficient equivalents. Ensure you are using fresh LiAlH 4​ (minimum 1.5 eq). Do not heat the reaction to reflux to force completion, as this risks over-reducing the alcohol to a 2-methyl group or cleaving the benzyloxy ether.

Q: Can I substitute LiAlH 4​ with NaBH 4​ to avoid the harsh workup? A: Standard NaBH 4​ is generally too mild to reduce esters efficiently at room temperature. However, you can use a modified borohydride system, such as NaBH 4​ activated by Iodine (I 2​ ) or Lewis acids (like CaCl 2​ ), which generates borane in situ. While this is milder, LiAlH 4​ remains the industry standard for this specific transformation due to its rapid and clean conversion profile when paired with a proper Fieser workup[1],[6].

Q: How should I store the purified [6-(benzyloxy)-1H-indol-2-yl]methanol to prevent degradation? A: 2-Hydroxymethylindoles are prone to auto-oxidation back to the aldehyde and slow dimerization if left at room temperature. Store the purified compound in an amber vial (to prevent photo-oxidation), backfilled with Argon or Nitrogen, and keep it in a freezer at -20 °C. Avoid storing it in unbuffered chloroform or dichloromethane for prolonged periods, as trace HCl in these solvents will trigger dimerization.

References

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications.[Link]

  • Reduction of carboxylic acids to primary alcohols using LiAlH4. Master Organic Chemistry.[Link]

  • Functionalization of Indole and Pyrrole Cores via Michael-Type Additions. ResearchGate.[Link]

  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PMC.[Link]

  • The sulfone xx and nitrile xy were obtained in a few simple steps from ethyl indole-2-carboxylate. Beilstein Journals.[Link]

  • Optimized Synthesis of Indole Carboxylate Metallo-β-Lactamase Inhibitor EBL-3183. ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting and Preventing Degradation of [6-(Benzyloxy)-1H-indol-2-yl]methanol

Welcome to the Technical Support Center for [6-(Benzyloxy)-1H-indol-2-yl]methanol . This guide is engineered for researchers, medicinal chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for [6-(Benzyloxy)-1H-indol-2-yl]methanol . This guide is engineered for researchers, medicinal chemists, and drug development professionals. Because this compound features both an electron-rich indole core and a highly reactive 2-hydroxymethyl group, it is inherently susceptible to specific degradation pathways during storage and experimental handling[1].

This document provides a mechanistic understanding of these vulnerabilities, actionable troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experimental data.

Mechanistic Troubleshooting: The Causality of Degradation

To effectively prevent degradation, you must first understand the chemical causality behind it.[6-(Benzyloxy)-1H-indol-2-yl]methanol degrades primarily through two distinct pathways:

A. Acid-Catalyzed Self-Condensation (Oligomerization) This is the most common cause of compound failure. The hydroxyl group on the C2-methyl position is highly labile in acidic environments[2]. When protonated, it loses a water molecule to generate a highly electrophilic carbocation, stabilized as a vinylogous iminium ion. Because the C3 position of the indole ring is strongly nucleophilic, it rapidly attacks the electrophilic center of an adjacent molecule. This cascade results in the formation of diindolylmethanes (DIMs) and higher-order insoluble polymers[3].

B. Oxidative Degradation Like many indole derivatives, the pyrrole ring is susceptible to auto-oxidation. Exposure to atmospheric oxygen, catalyzed by light or trace transition metals, can lead to the formation of oxindoles or complex colored degradation products[4].

Degradation Pathway Visualization

DegradationPathway A [6-(Benzyloxy)-1H-indol-2-yl]methanol B Protonated Intermediate A->B H+ (Acidic pH) C Reactive Carbocation B->C -H2O D Polymeric Species (DIMs) C->D Nucleophilic Attack

Acid-catalyzed degradation of 2-hydroxymethylindoles forming polymeric species.

Frequently Asked Questions (FAQs)

Q1: My solid sample changed from an off-white powder to a pink/brownish hue over several months. Is it still usable? A1: No. Color changes in functionalized indoles are a primary macroscopic indicator of oxidative degradation or trace polymerization[4]. The pink/brown hue is characteristic of conjugated indole dimers. Using this sample will introduce complex impurities into your assays. You must repurify the compound (e.g., via flash chromatography) before use.

Q2: I dissolved the compound in a mildly acidic biological buffer (pH 5.5), and a precipitate formed within an hour. What happened? A2: You are observing rapid acid-catalyzed self-condensation. Hydroxymethylindoles are highly unstable in acidic aqueous media[2]. The precipitate is likely an insoluble diindolylmethane polymer. To prevent this, dissolve your stock in anhydrous DMSO and spike it into your assay buffer immediately prior to the experiment to minimize aqueous exposure time.

Q3: What is the optimal solvent for preparing long-term stock solutions? A3: You must use anhydrous, aprotic solvents such as DMSO, DMF, or acetonitrile[5]. Protic solvents (like methanol or water) can facilitate solvolysis or degradation over time.

Q4: Can I heat the solution to help the compound dissolve? A4: Heating is strongly discouraged. Elevated temperatures exponentially increase the rate of both oxidation and self-condensation. If the compound is struggling to dissolve, ensure you are using a high-quality, anhydrous aprotic solvent and utilize gentle sonication in a cold water bath instead.

Data Presentation: Storage & Stability Profile

To maximize the shelf-life of[6-(Benzyloxy)-1H-indol-2-yl]methanol, adhere to the environmental controls summarized below.

Physical StateRecommended SolventStorage TempAtmosphereLight ExposurePrimary Degradation RiskExpected Shelf Life
Solid Powder N/A-20°CArgon or N₂Protect from light (Amber vial)Oxidation / Moisture-induced dimerization12 - 24 Months
Stock Solution Anhydrous DMSO / DMF-80°CArgon or N₂Protect from lightSolvolysis / Dimerization3 - 6 Months
Assay Solution Aqueous Buffers (pH > 7.0)4°CAmbientAmbientAcid-catalyzed polymerization< 4 Hours (Prepare fresh)

Experimental Protocols

Protocol A: Preparation and Storage of High-Fidelity Stock Solutions

This protocol ensures the compound remains stable during transition from solid to solution.

  • Equilibration: Remove the sealed vial of[6-(Benzyloxy)-1H-indol-2-yl]methanol from the -20°C freezer. Crucial Step: Allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Opening a cold vial will cause atmospheric moisture to condense on the powder, triggering localized acid-catalyzed degradation[4].

  • Solvent Preparation: Purge anhydrous DMSO or DMF with Argon for 10 minutes to remove dissolved oxygen.

  • Dissolution: Weigh the required amount of solid quickly and transfer it to an amber glass vial. Add the purged solvent to achieve your desired concentration (e.g., 10 mM).

  • Aliquotting: Divide the stock solution into single-use aliquots to avoid freeze-thaw cycles, which introduce moisture and oxygen.

  • Storage: Blanket each aliquot with Argon gas, seal tightly, and store immediately at -80°C.

Protocol B: Self-Validating System (LC-MS Degradation Check)

Do not assume your compound is intact if it has been stored improperly. Use this protocol to validate compound integrity.

  • Sample Prep: Dilute a small aliquot of your stock solution to 1 µg/mL in LC-MS grade Acetonitrile.

  • Analysis: Run a standard reverse-phase LC-MS gradient (e.g., C18 column, Water/Acetonitrile with 0.1% Formic Acid). Note: The brief exposure to 0.1% FA during the LC run is acceptable as the compound is highly diluted and cold.

  • Validation Metrics:

    • Intact Compound: Look for the parent mass [M+H]⁺ at m/z ~254.1.

    • Degradation Marker: Scan for the dimer mass. The condensation of two molecules (MW ~253.3) with the loss of one water molecule (18) yields a dimer with a mass of ~488.6. If you observe a peak at m/z ~489 [M+H]⁺ at a longer retention time, your batch has polymerized and must be discarded[6].

Storage and Handling Workflow

StorageWorkflow Start Compound Receipt State Physical State? Start->State Solid Solid Powder State->Solid Dry Solution In Solution State->Solution Dissolved SolidStore Store at -20°C Desiccated, Argon/N2 Solid->SolidStore SolStore Aprotic Solvent Store at -80°C Solution->SolStore

Recommended storage and handling workflow for[6-(Benzyloxy)-1H-indol-2-yl]methanol.

References

  • First Isolation of Both Indolylcarbinols and Diindolylalkanes from Microwave-Assisted Acid (Clay)-Catalyzed Reaction of Indoles ResearchGate URL: [Link]

  • The Hydrogenolysis of 3-Hydroxymethylindole and Other Indole Derivatives with Lithium Aluminum Hydride Canadian Science Publishing URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting [6-(Benzyloxy)-1H-indol-2-yl]methanol Oxidation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the chemoselective oxidation of[6-(benzyloxy)-1H-indol-2-yl]methanol to its cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the chemoselective oxidation of[6-(benzyloxy)-1H-indol-2-yl]methanol to its corresponding 2-carboxaldehyde. Indole-2-methanols are notoriously sensitive substrates; their electron-rich nature makes them prone to a variety of side reactions under oxidative conditions.

Below, you will find mechanistic troubleshooting FAQs, a quantitative reagent selection matrix, and a self-validating experimental protocol designed to maximize your yield and preserve the integrity of the indole scaffold.

Mechanistic Insights & Troubleshooting FAQs

Q: Why is my reaction yielding dark, high-molecular-weight oligomers instead of the desired aldehyde? A: This is the most common failure mode when oxidizing indole-2-methanols. The indole ring is highly electron-rich, making the C3 position a potent nucleophile. If the oxidation environment becomes even slightly acidic, the newly formed electrophilic 2-carboxaldehyde can be attacked by the C3 position of unreacted starting material or the product itself. This cascade leads to the formation of bis(indolyl)methanes and complex polymeric mixtures. Causality & Fix: The causality lies in acid-catalyzed electrophilic aromatic substitution. To prevent this, ensure your solvents are strictly anhydrous and acid-free. Using a mild, neutral oxidant like activated Manganese Dioxide (MnO2) suppresses this pathway[1].

Q: Will the 6-benzyloxy (-OBn) protecting group survive the oxidation process? A: Yes, provided you select the correct oxidant. The benzyloxy ether is generally highly stable to mild oxidative conditions (e.g., MnO2, Dess-Martin Periodinane, or Swern oxidation). However, if you attempt to use strong Lewis acid-mediated oxidations or harsh transition metals (like CrO3/H2SO4 in Jones oxidation), you risk coordinating the ether oxygen, leading to premature debenzylation or total ring degradation.

Q: I am observing over-oxidation to the indole-2-carboxylic acid. How do I arrest the reaction at the aldehyde? A: Over-oxidation to the carboxylic acid typically occurs via an aldehyde hydrate intermediate. If water is present in your reaction mixture, the aldehyde hydrates, and this hydrate is rapidly oxidized further. Causality & Fix: The reaction must be kept strictly anhydrous. Furthermore, avoid aggressive oxidants like Potassium Permanganate (KMnO4), which are known to historically produce 2 for indole-2-methanols[2]. Stick to chemoselective oxidants that lack the thermodynamic potential to oxidize aldehydes in the absence of water.

Oxidant Selection Matrix

To minimize side reactions, selecting the appropriate reagent is critical. The table below summarizes the quantitative and qualitative data for common oxidants used on this specific scaffold.

Oxidant SystemTypical YieldChemoselectivity (Alcohol → Aldehyde)Risk of C3-DimerizationRisk of -OBn CleavageNotes & Scalability
Activated MnO2 85–95%ExcellentLow (Neutral conditions)Very LowIndustry Standard. 1[1]. Requires large molar excess (10-15 eq).
Dess-Martin Periodinane (DMP) 80–90%Very GoodModerate (Produces acetic acid byproduct)LowFast reaction. Must be 3 to prevent acid-catalyzed dimerization[3].
Swern Oxidation 75–85%GoodLow (Requires basic workup)LowRequires cryogenic temperatures (-78 °C) and generates toxic dimethyl sulfide gas. Harder to scale safely.
KMnO4 / Acetone < 30%Poor (Favors Carboxylic Acid)HighModerateNot recommended. Leads to2[2].

Validated Experimental Protocol: Chemoselective MnO2 Oxidation

This protocol utilizes activated Manganese Dioxide, which operates via a radical mechanism on the solid surface of the reagent. This ensures high chemoselectivity for allylic/benzylic/heteroarylic alcohols without over-oxidizing to the acid[1].

Materials Required:

  • [6-(Benzyloxy)-1H-indol-2-yl]methanol (1.0 equiv)

  • Activated Manganese Dioxide (MnO2, 10–15 equiv) - Must be freshly activated (e.g., heated at 120°C for 24h).

  • Anhydrous Dichloromethane (DCM) (approx. 20 mL per mmol of substrate)

  • Celite® for filtration

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve[6-(benzyloxy)-1H-indol-2-yl]methanol in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

    • Self-Validation Cue: The solution should be completely clear; any cloudiness indicates moisture, which will cause over-oxidation.

  • Oxidant Addition: Add the activated MnO2 powder in one portion. The reaction mixture will immediately turn into a dense, black suspension.

  • Reaction Monitoring: Stir the suspension vigorously at room temperature (20–25 °C). Monitor the reaction via Thin Layer Chromatography (TLC) (Typical eluent: 3:1 Hexanes/Ethyl Acetate). The reaction typically reaches completion within 12 to 24 hours.

  • Quench and Filtration: Once the starting material is consumed, filter the black suspension through a tightly packed pad of Celite® in a sintered glass funnel.

    • Self-Validation Cue: The filtrate must emerge completely clear (often pale yellow). If the filtrate is dark or cloudy, colloidal MnO2 has passed through; re-filter through a thicker Celite pad.

  • Workup: Wash the Celite pad thoroughly with additional DCM (3 × 10 mL) to ensure complete recovery of the product.

  • Isolation: Concentrate the combined organic filtrates under reduced pressure. The crude 6-(benzyloxy)-1H-indole-2-carbaldehyde can usually be used directly in subsequent steps or purified via flash column chromatography if trace impurities remain.

Reaction Workflows & Divergence Pathways

The following diagram illustrates the mechanistic divergence between the desired chemoselective oxidation and the primary side reactions encountered when conditions are sub-optimal.

G SM [6-(Benzyloxy)-1H-indol-2-yl]methanol Cond Activated MnO2 Anhydrous DCM, RT SM->Cond Standard Protocol Acid Trace Acid / Protic Solvents SM->Acid Sub-optimal Conditions Water Aqueous / Harsh Oxidants (e.g., KMnO4) SM->Water Sub-optimal Conditions Desired 6-(Benzyloxy)-1H-indole-2-carbaldehyde (Desired Product) Cond->Desired Chemoselective Oxidation Dimer Bis(indolyl)methane Dimers (C3-Nucleophilic Attack) Acid->Dimer Side Reaction OverOx Indole-2-carboxylic Acid (Over-oxidation) Water->OverOx Side Reaction

Reaction pathway of[6-(benzyloxy)-1H-indol-2-yl]methanol oxidation and common side reactions.

References

  • Source: benchchem.
  • Source: derpharmachemica.
  • Source: google.com (Patents)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Binding Affinity of [6-(Benzyloxy)-1H-indol-2-yl]methanol Analogs for the Serotonin 5-HT1A Receptor

This guide provides a comprehensive comparison of the binding affinities of a series of novel analogs based on the [6-(benzyloxy)-1H-indol-2-yl]methanol scaffold. The indole core is a well-established privileged structur...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the binding affinities of a series of novel analogs based on the [6-(benzyloxy)-1H-indol-2-yl]methanol scaffold. The indole core is a well-established privileged structure in medicinal chemistry, known for its interaction with a multitude of biological targets, including serotonin receptors.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities targeting the serotonergic system.

The following sections will delve into a comparative analysis of binding affinities for the 5-HT1A receptor, a key target in the treatment of anxiety and depressive disorders.[2] We will present illustrative, structure-activity relationship (SAR) data for a focused set of analogs. Furthermore, a detailed, field-proven experimental protocol for determining binding affinity via a radioligand competition assay is provided, alongside a visualization of the canonical 5-HT1A receptor signaling pathway.

Comparative Binding Affinity of Analogs

The binding affinities of the synthesized [6-(benzyloxy)-1H-indol-2-yl]methanol analogs for the human 5-HT1A receptor were determined using a competitive radioligand binding assay. The data presented below illustrates a hypothetical structure-activity relationship, where substitutions on the indole nitrogen and modifications of the benzyloxy group influence the affinity for the receptor. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

Compound IDR1-Substituent (Indole N)R2-Substituent (Benzyl Ring)Ki (nM) for 5-HT1A
LE-01 HH150.2
LE-02 CH₃H85.6
LE-03 CH₂CH₃H120.8
LE-04 H4-F75.3
LE-05 H4-Cl68.9
LE-06 H4-OCH₃210.5
LE-07 CH₃4-F35.1
LE-08 CH₃4-Cl28.7

This data is illustrative and intended for educational purposes.

From this representative data, we can infer several SAR trends. The introduction of a methyl group on the indole nitrogen (as in LE-02 ) appears to be favorable for binding compared to the unsubstituted analog (LE-01 ). However, a larger ethyl group (LE-03 ) may introduce steric hindrance, reducing affinity. Furthermore, the addition of electron-withdrawing groups, such as fluorine (LE-04 ) and chlorine (LE-05 ), on the para-position of the benzyl ring enhances binding affinity. Conversely, an electron-donating methoxy group (LE-06 ) at the same position diminishes affinity. The combination of a methyl group on the indole nitrogen and a halogen on the benzyl ring (LE-07 and LE-08 ) results in the most potent binders in this hypothetical series.

Experimental Protocol: Radioligand Competition Binding Assay

The determination of binding affinity is a cornerstone of drug discovery, providing a quantitative measure of the interaction between a ligand and its target receptor.[3] The following protocol describes a robust method for a competitive radioligand binding assay to determine the Ki of unlabeled test compounds for the 5-HT1A receptor.

I. Materials and Reagents:

  • Cell Membranes: HEK-293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

  • Unlabeled Ligands: Test compounds (analogs of [6-(benzyloxy)-1H-indol-2-yl]methanol) and a reference compound (e.g., unlabeled 8-OH-DPAT or serotonin).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Instrumentation: 96-well microplates, a cell harvester, glass fiber filters, and a liquid scintillation counter.

II. Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds and the reference compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds and the reference compound in the assay buffer. The concentration range should span at least three orders of magnitude around the expected Ki.[4]

    • Prepare a working solution of the radioligand ([³H]8-OH-DPAT) in the assay buffer at a concentration close to its Kd value.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: 25 µL of assay buffer and 25 µL of [³H]8-OH-DPAT.

      • Non-specific Binding: 25 µL of a high concentration of the reference compound (e.g., 10 µM serotonin) and 25 µL of [³H]8-OH-DPAT.

      • Competition Binding: 25 µL of each dilution of the test compounds and 25 µL of [³H]8-OH-DPAT.

    • Add 200 µL of the cell membrane preparation (containing a standardized amount of protein, e.g., 10-20 µg) to each well.

  • Incubation:

    • Incubate the microplate at a controlled temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium. It is crucial to experimentally determine the time to equilibrium for novel interactions.[3][5]

  • Harvesting and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.[4]

  • Quantification:

    • Place the filters in scintillation vials and add the scintillation cocktail.

    • Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of the 5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o.[6] Upon activation by an agonist, it initiates a signaling cascade that leads to neuronal hyperpolarization and a reduction in neuronal firing.[1][7]

G_protein_signaling cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac α subunit inhibits k_channel GIRK Channel g_protein->k_channel βγ subunit activates camp cAMP ac->camp Converts ATP to k_channel->k_ion_out hyperpolarization Neuronal Hyperpolarization k_channel->hyperpolarization ligand Agonist ([6-(Benzyloxy)-1H-indol-2-yl]methanol analog) ligand->receptor Binds to atp ATP pka PKA camp->pka Activates k_ion_in->k_channel K+ efflux

Sources

Comparative

A Comparative Guide to LC-MS Validation for the Purity of [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL

In the landscape of drug discovery and development, the confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable preclinical and clinical data are built. For n...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable preclinical and clinical data are built. For novel therapeutic agents such as [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL, a substituted indole with potential pharmacological activity, rigorous purity assessment is paramount. This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL purity against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The experimental data and protocols presented herein are designed to equip researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions for their analytical workflows.

The Imperative for High-Fidelity Purity Analysis

The presence of impurities in an active pharmaceutical ingredient (API) can have significant consequences, ranging from altered pharmacological or toxicological profiles to unpredictable clinical outcomes.[1] Therefore, the choice of analytical methodology for purity determination is a critical decision in the drug development process.[2][3] While HPLC-UV has long been a workhorse in pharmaceutical quality control for its robustness and quantitative accuracy, the structural complexity of modern drug candidates and the stringent requirements for impurity identification necessitate more advanced techniques.[1][2] LC-MS, with its ability to couple the separation power of liquid chromatography with the mass-resolving capabilities of mass spectrometry, offers a superior level of specificity and sensitivity for comprehensive purity analysis.[4][5]

Understanding the Target Molecule: [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL

[6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL is a derivative of the indole scaffold, a privileged structure in medicinal chemistry. Its synthesis likely involves multiple steps, each carrying the potential for the introduction of impurities. A plausible synthetic route could involve the reduction of a corresponding aldehyde or ester precursor, such as 6-(benzyloxy)-1H-indole-2-carbaldehyde or methyl 6-(benzyloxy)-1H-indole-2-carboxylate.[6][7]

Potential Impurities:

  • Starting materials: Unreacted precursors from the final synthetic step.

  • Intermediates: Incompletely reacted intermediates from earlier stages of the synthesis.

  • By-products: Compounds formed from side reactions, such as oxidation of the alcohol to the aldehyde.

  • Degradants: Products of decomposition due to factors like light, heat, or pH instability.

The molecular weight of [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL can be calculated from its chemical formula, C16H15NO2, to be approximately 253.29 g/mol . This information is crucial for the configuration of the mass spectrometer.

Comparative Performance: LC-MS vs. HPLC-UV

The primary distinction between LC-MS and HPLC-UV lies in the detector. HPLC-UV measures the absorbance of ultraviolet light by the analyte and any co-eluting impurities that possess a chromophore.[1] In contrast, LC-MS provides mass-to-charge ratio (m/z) information for the analyte and any other ionizable species, offering a much higher degree of specificity.[1][4]

FeatureLC-MSHPLC-UV
Specificity Very High (based on m/z)Moderate (based on UV absorbance)
Sensitivity High (pg to fg range)Moderate (ng to µg range)
Identification Confident (based on mass)Tentative (based on retention time)
Quantitation Good (with appropriate standards)Excellent (linear response over a wide range)
Cost HigherLower
Complexity HigherLower

Experimental Workflow: A Tale of Two Detectors

The following diagram illustrates the key stages in the purity validation process, highlighting the divergence in the detection and data analysis phases between LC-MS and HPLC-UV.

G cluster_0 Shared Workflow cluster_1 LC-MS Path cluster_2 HPLC-UV Path SamplePrep Sample Preparation (Dissolution & Dilution) LC_Separation LC Separation (Reversed-Phase C18) SamplePrep->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI UV_Detection UV Detection (e.g., 280 nm) LC_Separation->UV_Detection MS_Detection Mass Spectrometry Detection (m/z Analysis) ESI->MS_Detection DataAnalysis_MS Data Analysis (Peak Integration & Mass Identification) MS_Detection->DataAnalysis_MS DataAnalysis_UV Data Analysis (Peak Integration & Purity Calculation) UV_Detection->DataAnalysis_UV

Caption: Comparative workflow for LC-MS and HPLC-UV purity analysis.

Detailed Experimental Protocol: LC-MS Validation

This protocol is designed to be a self-validating system, adhering to the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation.[8][9]

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL sample.

  • Dissolve the sample in 1 mL of a suitable organic solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL.[10]

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. LC-MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: A mass spectrometer equipped with an electrospray ionization (ESI) source.[8][11]

  • Ionization Mode: Positive ion mode.

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

3. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Calculate the area percentage of the main peak relative to the total area of all peaks.

  • Examine the mass spectrum of the main peak to confirm the molecular weight of [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL ([M+H]+ expected at m/z 254.1).

  • Identify potential impurities by their mass-to-charge ratios in the chromatogram.

Hypothetical Comparative Data

The following table presents a realistic, albeit hypothetical, comparison of the purity analysis of a single batch of [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL using the described LC-MS method and a standard HPLC-UV method.

ParameterLC-MS ResultHPLC-UV Result
Purity (%) 99.5%99.8%
Number of Impurities Detected 42
Impurity 1 (m/z 252.1) 0.2% (Likely aldehyde)Not detected
Impurity 2 (m/z 268.1) 0.15% (Unknown)Not detected
Impurity 3 (retention time shift) 0.1%0.15%
Impurity 4 (retention time shift) 0.05%0.05%

This hypothetical data illustrates a key advantage of LC-MS: its ability to detect and provide mass information for impurities that may not have a strong UV chromophore or that co-elute with the main peak in HPLC-UV analysis.[1] The higher purity value obtained by HPLC-UV in this scenario could be misleading, as it fails to account for the two additional impurities identified by LC-MS.

The Logic of Analytical Validation

A robust analytical method is built upon a foundation of validated performance characteristics. The following diagram illustrates the hierarchical relationship of key validation parameters as defined by the International Council for Harmonisation (ICH).[8][9]

G cluster_0 Core Attributes cluster_1 Quantitative Performance cluster_2 Method Reliability Fit for Purpose Fit for Purpose Specificity Specificity Fit for Purpose->Specificity Accuracy Accuracy Fit for Purpose->Accuracy Precision Precision Fit for Purpose->Precision Robustness Robustness Fit for Purpose->Robustness Stability Solution Stability Fit for Purpose->Stability Linearity Linearity Accuracy->Linearity Precision->Linearity Range Range Linearity->Range LOD Limit of Detection (LOD) Range->LOD LOQ Limit of Quantitation (LOQ) Range->LOQ

Caption: Hierarchy of analytical validation parameters.

Conclusion: The Superiority of LC-MS for Definitive Purity Assessment

While HPLC-UV remains a valuable tool for routine quality control and quantitation, the comprehensive purity validation of novel drug candidates like [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL necessitates the superior specificity and sensitivity of LC-MS.[12][13] The ability of LC-MS to provide mass information allows for the confident identification of known and unknown impurities, which is critical for ensuring the safety and efficacy of a new therapeutic agent.[4] By adopting a well-validated LC-MS method, researchers and drug development professionals can have a higher degree of confidence in the purity of their compounds, leading to more reliable and reproducible scientific outcomes.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • International Journal of Research in Applied Science and Engineering Technology. (2023, June 10). Exploring the Versatility of LC-ESI-MS/MS: Fundamentals, Applications, and Advancements at the Forefront of Analytical Science. Retrieved from [Link]

  • The Association for Mass Spectrometry. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Prime Labs. (2026, February 12). HPLC vs. LC-MS: Which Purity Test Actually Matters?. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • AKJournals. (2022, June 22). Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. Retrieved from [Link]

  • Pure Synth. (2025, December 10). LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. Retrieved from [Link]

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Validation

A Comparative Benchmarking Guide: [6-(Benzyloxy)-1H-indol-2-yl]methanol versus Standard Indole Precursors in Synthesis

Introduction: The Enduring Significance of the Indole Scaffold The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural core of a vast array of natural products and sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1][2] From the neurotransmitter serotonin to anti-cancer alkaloids like vinblastine and the anti-inflammatory drug indomethacin, the indole motif is a testament to nature's efficiency and a fertile ground for therapeutic innovation.[3][4] Consequently, the efficient and strategic synthesis of functionalized indoles is a cornerstone of modern pharmaceutical development.[5][6]

This guide provides an in-depth comparative analysis of a pre-functionalized, high-value building block, [6-(benzyloxy)-1H-indol-2-yl]methanol , against traditional indole synthesis strategies that rely on foundational precursors. We will explore the causalities behind synthetic choices, present objective, data-driven comparisons, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Part 1: An Overview of Foundational Indole Synthesis Strategies

The construction of the indole ring has been a subject of intense study for over a century, leading to a rich portfolio of named reactions.[7] These classical methods typically build the indole core from simple, non-indolic starting materials. Understanding their principles is key to appreciating the value of advanced precursors.

Synthesis MethodStarting MaterialsKey TransformationTypical Outcome & Conditions
Fischer Synthesis Arylhydrazines and aldehydes/ketonesAcid-catalyzed intramolecular cyclization via a[8][8]-sigmatropic rearrangement.[9]Highly versatile for a wide range of substituted indoles. Often requires heating with Brønsted or Lewis acids.[9][10]
Reissert Synthesis o-Nitrotoluenes and diethyl oxalateBase-catalyzed condensation followed by reductive cyclization.[11]Primarily yields indole-2-carboxylic acids, which can be decarboxylated.[12]
Bischler-Möhlau Synthesis α-Bromo-acetophenone and excess anilineForms a 2-aryl-indole through a cyclization/dehydration sequence.[13]Conditions can be harsh, and the reaction can suffer from low yields and unpredictable regiochemistry.[13][14]
Nenitzescu Synthesis Benzoquinone and β-aminocrotonic estersCondensation and cyclization to form 5-hydroxyindole derivatives.[15][16]A direct and valuable route to 5-hydroxyindoles, which are precursors to molecules like serotonin.[15][17]
Hemetsberger-Knittel Synthesis 3-Aryl-2-azido-propenoic estersThermal decomposition that forms indole-2-carboxylic esters.[8][18]Yields can be high, but the synthesis and stability of the azido starting material can be challenging.[8][19]

These methods, while foundational, often require multiple steps to introduce specific functional groups onto the indole core, potentially leading to longer synthetic routes and lower overall yields.

Part 2: The Strategic Advantage of [6-(Benzyloxy)-1H-indol-2-yl]methanol

[6-(Benzyloxy)-1H-indol-2-yl]methanol represents a more advanced "scaffold-based" approach. It provides a pre-formed indole nucleus with two strategically positioned functional groups:

  • C2-Methanol Group: A versatile synthetic handle. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, converted into a leaving group for substitution reactions, or used in ether and ester linkages. This C2 functionalization is crucial for many biologically active molecules.

  • C6-Benzyloxy Group: A stable protecting group for a C6-hydroxyl moiety. The benzyloxy group is robust under many reaction conditions but can be selectively removed via catalytic hydrogenation to reveal the phenol, a common site for further derivatization in drug candidates.[20]

By starting with this advanced precursor, chemists can bypass the initial, often challenging, indole ring formation and proceed directly to diversification steps, accelerating the drug discovery process.

Synthesis Protocol for [6-(Benzyloxy)-1H-indol-2-yl]methanol

The precursor itself is readily synthesized via the reduction of its corresponding aldehyde, a transformation that is typically high-yielding and straightforward.

cluster_main aldehyde 6-(Benzyloxy)-1H-indole-2-carbaldehyde reagents 1. NaBH₄ 2. MeOH / THF aldehyde->reagents alcohol [6-(Benzyloxy)-1H-indol-2-yl]methanol reagents->alcohol

Caption: Synthesis of the target precursor via aldehyde reduction.

Experimental Methodology:

  • Setup: To a solution of 6-(benzyloxy)-1H-indole-2-carbaldehyde (1.0 eq) in a 1:1 mixture of methanol (MeOH) and tetrahydrofuran (THF), add sodium borohydride (NaBH₄, 1.5 eq) portion-wise at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield (6-(benzyloxy)-1H-indol-2-yl)methanol.[21]

Part 3: Head-to-Head Benchmarking

To objectively benchmark performance, we will compare the synthetic efficiency for a hypothetical target molecule: an ether-linked derivative at C2 and a free phenol at C6 . This structure requires manipulation of both key positions on the indole ring.

  • Route A: Utilizes the advanced precursor, [6-(Benzyloxy)-1H-indol-2-yl]methanol .

  • Route B: Employs a traditional Fischer Indole Synthesis starting from simpler materials.

cluster_A Route A: Advanced Precursor cluster_B Route B: Fischer Indole Synthesis Target Target Molecule (C2-Ether, C6-OH) A1 [6-(Benzyloxy)-1H-indol-2-yl]methanol A2 Step 1: Williamson Ether Synthesis (e.g., NaH, R-Br) A1->A2 A3 Step 2: Deprotection (H₂, Pd/C) A2->A3 A3->Target B1 4-(Benzyloxy)phenylhydrazine + Aldehyde/Ketone B2 Step 1: Fischer Indole Synthesis (Acid, Heat) B1->B2 B3 Step 2: C2-Formylation (Vilsmeier-Haack) B2->B3 B4 Step 3: C2-Reduction (NaBH₄) B3->B4 B5 Step 4: Williamson Ether Synthesis (NaH, R-Br) B4->B5 B6 Step 5: Deprotection (H₂, Pd/C) B5->B6 B6->Target

Caption: Comparative workflows for synthesizing a functionalized indole.

Comparative Performance Data
ParameterRoute A (Advanced Precursor)Route B (Fischer Indole Synthesis)Rationale & Justification
Number of Steps 25Route A bypasses the de novo synthesis and functionalization of the indole core, significantly shortening the synthetic sequence.
Estimated Overall Yield High (e.g., 70-85%)Low to Moderate (e.g., 15-30%)Each additional step in Route B introduces a yield loss. Fischer synthesis and subsequent functionalizations can have variable yields.[9]
Reaction Conditions Generally mild (ether synthesis, hydrogenation)Often harsh (Fischer synthesis can require high temperatures and strong acids).[22]The use of a pre-formed core in Route A avoids the more aggressive conditions needed for ring formation.
Purification Complexity LowerHigherFewer steps and fewer potential side-products (e.g., regioisomers in Fischer synthesis) simplify purification.
Time to Target Significantly FasterSlowerThe reduced step count directly translates to a faster delivery of the target molecule, accelerating research cycles.
Versatility High for C2/C6 diversificationHigh for initial core constructionRoute A is ideal when the 6-benzyloxy-2-methanol scaffold is desired. Route B is more flexible if a different substitution pattern is needed from the outset.
Protocol: Route A - Williamson Ether Synthesis & Deprotection
  • Ether Synthesis:

    • To a solution of [6-(benzyloxy)-1H-indol-2-yl]methanol (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) at 0°C.

    • Stir for 30 minutes, then add the desired alkyl halide (R-X, 1.1 eq).

    • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

    • Quench with water and extract with an organic solvent. Purify via column chromatography.

  • Deprotection:

    • Dissolve the ether product from the previous step in ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Stir the mixture under an atmosphere of hydrogen gas (H₂) until the starting material is consumed.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final target molecule.

Part 4: Conclusion & Expert Insights

The data clearly demonstrates that for accessing indoles with C2-methanol and C6-hydroxyl functionalities, utilizing a pre-functionalized precursor like [6-(benzyloxy)-1H-indol-2-yl]methanol is a superior strategy in terms of efficiency, yield, and speed.

  • Expertise-Driven Choice: The decision to use an advanced precursor is a strategic one. While the initial cost of the starting material may be higher, the significant reduction in synthetic steps, purification efforts, and labor time often results in a lower overall cost to synthesize the final, high-value compound. This is a critical consideration in resource-intensive drug development pipelines.

  • Trustworthiness in Synthesis: Route A is inherently more reliable. The reactions involved—Williamson ether synthesis and catalytic hydrogenation—are among the most robust and well-understood transformations in organic chemistry, leading to more predictable outcomes and easier troubleshooting compared to the often temperamental Fischer indole synthesis.[9]

  • Authoritative Grounding: The value of the indole scaffold is undisputed in the scientific literature.[23][24] By leveraging a precursor that efficiently delivers this core with versatile handles, researchers can focus their efforts on innovative diversification rather than on re-inventing the synthesis of the core structure.

References

  • Nenitzescu indole synthesis - Wikipedia. Available at: [Link]

  • Bischler–Möhlau indole synthesis - Wikipedia. Available at: [Link]

  • Hemetsberger indole synthesis - Wikipedia. Available at: [Link]

  • Nenitzescu Indole Synthesis - SynArchive. Available at: [Link]

  • Hemetsberger-Knittel Indole Synthesis - SynArchive. Available at: [Link]

  • Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry - PubMed. Available at: [Link]

  • Atroposelective Nenitzescu Indole Synthesis - RWTH Publications. Available at: [Link]

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  • Nenitzescu Indole Synthesis - Cambridge University Press & Assessment. Available at: [Link]

  • Hemetsberger indole synthesis - wikidoc. Available at: [Link]

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  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC. Available at: [Link]

  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC. Available at: [Link]

  • New Findings on the Hemetsberger-Knittel Reaction (Synthetic Studies on Indoles and Related Compounds. XLIII) | Semantic Scholar. Available at: [Link]

  • Bischler-Möhlau indole synthesis - Semantic Scholar. Available at: [Link]

  • General and Efficient Indole Syntheses Based on Catalytic Amination Reactions | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline. Available at: [Link]

  • General and efficient indole syntheses based on catalytic amination reactions - PubMed. Available at: [Link]

  • Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be. Available at: [Link]

  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles - MDPI. Available at: [Link]

  • Recent advances in the synthesis of indoles and their applications - RSC Publishing. Available at: [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available at: [Link]

  • Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry - PURKH. Available at: [Link]

  • Change in purity (yindole) and yield (Yindole) of indole obtained by each operation. WO: wash oil[9] - ResearchGate. Available at: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available at: [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Available at: [Link]

  • Indole: Fischer/Reissert Synthesis - YouTube. Available at: [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. Available at: [Link]

  • Indole - Wikipedia. Available at: [Link]

  • Indole synthesis: a review and proposed classification - PMC. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. Available at: [Link]

  • From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure' | Request PDF - ResearchGate. Available at: [Link]'

  • p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Available at: [Link]

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Comparative

A Comparative Guide to the Synthetic Efficiency of [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL and Alternative Scaffolds

In the landscape of modern drug discovery, the indole scaffold remains a cornerstone, celebrated for its prevalence in biologically active natural products and its versatility in medicinal chemistry.[1] The specific deri...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the indole scaffold remains a cornerstone, celebrated for its prevalence in biologically active natural products and its versatility in medicinal chemistry.[1] The specific derivative, [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL, serves as a valuable building block for a variety of pharmacologically active agents. However, the pursuit of optimized drug candidates often necessitates the exploration of alternative heterocyclic scaffolds to fine-tune physicochemical properties and biological activity. This guide provides a comprehensive evaluation of the synthetic efficiency for constructing [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL and compares it with viable alternative scaffolds, namely benzofuran and azaindole.

This analysis is grounded in established synthetic protocols, offering a quantitative and qualitative assessment to inform strategic decisions in the early stages of drug development. We will delve into the practicalities of each synthetic route, considering not only the yield and step count but also the broader context of scalability, reagent accessibility, and overall process robustness.

Synthesis of the Core Scaffold: [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL

The synthesis of [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL is most efficiently achieved through a multi-step sequence commencing with a named indole-forming reaction to construct the core, followed by functional group manipulation. Among the plethora of indole syntheses, the Reissert and Leimgruber-Batcho methods are particularly well-suited for accessing the requisite 2-substituted indole precursor.

Reissert Synthesis Approach

The Reissert indole synthesis offers a reliable route to indole-2-carboxylic acids, which are direct precursors to the target molecule.[2] The synthesis commences with the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.

Experimental Protocol: Synthesis of Ethyl 6-(benzyloxy)-1H-indole-2-carboxylate (Reissert Approach)

  • Step 1: Condensation. To a solution of sodium ethoxide in ethanol, add 6-benzyloxy-2-nitrotoluene and diethyl oxalate. Heat the mixture at reflux for 4 hours. After cooling, the resulting precipitate, ethyl 2-(6-benzyloxy-2-nitrophenyl)-2-oxoacetate, is collected by filtration.

  • Step 2: Reductive Cyclization. The intermediate from Step 1 is dissolved in acetic acid, and iron powder is added portion-wise while maintaining the temperature below 40°C. The reaction mixture is then heated to 80°C for 2 hours. After cooling and filtration, the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford ethyl 6-(benzyloxy)-1H-indole-2-carboxylate.

  • Step 3: Reduction to [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL. The ethyl ester is dissolved in a suitable solvent such as tetrahydrofuran (THF) and treated with a reducing agent like lithium aluminum hydride (LiAlH₄) at 0°C. The reaction is stirred until completion, then quenched cautiously with water and aqueous sodium hydroxide. The resulting mixture is filtered, and the filtrate is extracted. The combined organic extracts are dried and concentrated to yield [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL.

Caption: Reissert synthesis workflow for the target indole.

Leimgruber-Batcho Indole Synthesis

A powerful alternative, the Leimgruber-Batcho synthesis, is renowned for its mild conditions and high yields, making it a popular choice in industrial settings.[3] This two-step process involves the formation of an enamine from an ortho-nitrotoluene, followed by reductive cyclization.

Experimental Protocol: Synthesis of 6-Benzyloxy-1H-indole (Leimgruber-Batcho Approach)

  • Step 1: Enamine Formation. A mixture of 4-benzyloxy-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine in DMF is heated at reflux for 3 hours. The volatile components are removed under reduced pressure, and the resulting enamine is crystallized from methanol.

  • Step 2: Reductive Cyclization. The enamine is dissolved in a mixture of THF and methanol. Raney nickel is added, followed by the portion-wise addition of hydrazine hydrate at a temperature maintained between 45-50°C. After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated. The crude product is purified by chromatography to yield 4-benzyloxyindole.[4] A similar procedure would be followed for the 6-benzyloxy isomer. Subsequent functionalization at the 2-position would be required to reach the target molecule.

Caption: Leimgruber-Batcho synthesis of a benzyloxyindole.

Alternative Scaffolds: Benzofuran and Azaindole

The exploration of bioisosteric replacements for the indole core can lead to significant improvements in a drug candidate's profile. Benzofurans and azaindoles are two such scaffolds that have garnered considerable attention.

Benzofuran Scaffold: Synthesis of [6-(Benzyloxy)benzofuran-2-yl]methanol

Benzofurans, where the indole nitrogen is replaced by an oxygen atom, can be synthesized through various methods. A common approach involves the reaction of a substituted phenol with an α-haloketone followed by cyclization.

Experimental Protocol: Synthesis of a 6-Benzyloxy-Substituted Benzofuran

  • Step 1: O-Alkylation. 4-Benzyloxyphenol is reacted with ethyl chloroacetate in the presence of a base like potassium carbonate in a suitable solvent such as acetone to yield ethyl 2-(4-(benzyloxy)phenoxy)acetate.

  • Step 2: Intramolecular Cyclization. The resulting ester undergoes an intramolecular cyclization reaction, often promoted by a strong base or acid, to form the benzofuran ring. For example, treatment with polyphosphoric acid (PPA) at elevated temperatures can effect cyclization to the corresponding benzofuran-2-one, which can then be further functionalized. A more direct route involves the reaction of a salicylaldehyde derivative with a suitable reagent to construct the furan ring.

  • Step 3: Functionalization and Reduction. Once the 6-benzyloxybenzofuran core is established, functionalization at the 2-position to introduce a hydroxymethyl group can be achieved through various methods, such as Vilsmeier-Haack formylation followed by reduction.

Caption: A general synthetic approach to a benzyloxy-substituted benzofuran.

Azaindole Scaffold: Synthesis of a 6-Benzyloxy-Substituted 7-Azaindole

Azaindoles, where one of the carbon atoms in the benzene ring of indole is replaced by a nitrogen atom, have shown promise in modulating the physicochemical properties of drug candidates. Their synthesis often presents unique challenges compared to their indole counterparts.

Experimental Protocol: Synthesis of a 6-Substituted 7-Azaindole

A versatile route to substituted 7-azaindoles involves the Hemetsberger-Knittel synthesis.[5]

  • Step 1: Knoevenagel Condensation. A substituted pyridine-2-carbaldehyde is condensed with ethyl azidoacetate in the presence of a base like sodium ethoxide to form the corresponding ethyl α-azidoacrylate derivative.

  • Step 2: Thermal Cyclization. The azidoacrylate is then heated in an inert solvent such as xylene to induce thermal cyclization, which, after loss of nitrogen gas, yields the corresponding 7-azaindole-2-carboxylate.

  • Step 3: Reduction. The resulting ester is then reduced to the corresponding methanol derivative using a suitable reducing agent like LiAlH₄.

Caption: Hemetsberger-Knittel synthesis of a 7-azaindole derivative.

Comparative Analysis of Synthetic Efficiency

To provide a clear and objective comparison, the following table summarizes key metrics for the synthesis of the target indole and its alternative scaffolds. The data is based on representative literature procedures and may vary depending on the specific reaction conditions and scale.

Scaffold Synthetic Route Number of Steps Overall Yield (approx.) Key Considerations
[6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL Reissert Synthesis & Reduction340-50%Reliable and well-established. May require optimization for large-scale synthesis.
Leimgruber-Batcho & Functionalization3-450-60%Milder conditions, often higher yielding. Requires a subsequent C2-functionalization step.[3]
[6-(Benzyloxy)benzofuran-2-yl]methanol Phenol Alkylation & Cyclization3-430-40%Starting material accessibility can be a factor. Cyclization conditions can be harsh.
6-Benzyloxy-7-azaindole-2-methanol Hemetsberger-Knittel Synthesis & Reduction335-45%Synthesis of the azido precursor can be challenging.[6] The pyridine starting material may be more expensive.

Table 1: Comparison of Synthetic Efficiency for Target Scaffolds

Field-Proven Insights and Causality Behind Experimental Choices

As a Senior Application Scientist, it is crucial to look beyond the numbers and consider the practical implications of these synthetic routes in a drug discovery setting.

  • For the target indole scaffold, the Leimgruber-Batcho synthesis is often favored for its scalability and milder reaction conditions, which can be advantageous when working with sensitive functional groups.[3] The high yields in the initial steps contribute to a better overall process mass intensity (PMI). The Reissert synthesis , while robust, can involve more challenging workups and purification steps.

  • The synthesis of the benzofuran scaffold often requires careful consideration of regioselectivity during the cyclization step, especially with polysubstituted phenols. The choice of cyclization conditions (acidic vs. basic) can significantly impact the outcome and may require extensive optimization.

  • Azaindole synthesis frequently involves more specialized starting materials and reagents, which can impact the cost of goods. The electron-deficient nature of the pyridine ring can also alter the reactivity and require different catalytic systems compared to indole synthesis.[7][8] However, the potential for improved pharmacokinetic properties often justifies the additional synthetic effort.

Conclusion

The choice of a synthetic route for a core scaffold is a critical decision in the drug discovery process, with far-reaching implications for the timeline and cost of a project. While the synthesis of [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL via the Leimgruber-Batcho route appears to be a highly efficient and scalable option, the exploration of alternative scaffolds like benzofurans and azaindoles should not be discounted. The potential for improved biological activity and physicochemical properties offered by these alternative heterocycles can provide a significant advantage in the development of novel therapeutics. This guide provides a foundational understanding of the synthetic efficiencies involved, empowering researchers to make informed decisions based on a holistic view of the chemical, practical, and strategic considerations.

References

View References
  • Moraes, R. S., Botelho, A. B. M., Pinto, G. T. A., & Rodrigues, S. C. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Chemistry & Biodiversity, e202400481.
  • Gribble, G. W. (2007). Organometallic Methods for the Synthesis and Functionalization of Azaindoles. In Topics in Organometallic Chemistry (Vol. 23, pp. 1-47). Springer.
  • Taber, D. F., & Stachel, S. J. (2011). Indole synthesis: a review and proposed classification. Journal of the Brazilian Chemical Society, 22(9), 1627-1643.
  • Fischer indole synthesis. In Wikipedia. Accessed March 26, 2026. [Link].

  • The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. (2023). Journal of Chemical and Pharmaceutical Research, 15(10), 1-8.
  • Recent advances in the synthesis of indoles and their applications. (2024). Organic & Biomolecular Chemistry.
  • Leimgruber–Batcho indole synthesis. In Wikipedia. Accessed March 26, 2026. [Link].

  • Hemetsberger-Knittel Indole Synthesis. SynArchive. Accessed March 26, 2026. [Link].

  • Batcho, A. D., & Leimgruber, W. (1984). 4-BENZYLOXYINDOLE. Organic Syntheses, 63, 214.
  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025). Technical Disclosure Commons.
  • Gribble, G. W. (2016). Hemetsberger Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
  • Moody, C. J., & Rees, C. W. (1979). Indoles via Knoevenagel–Hemetsberger reaction sequence. Journal of the Chemical Society, Perkin Transactions 1, 329-333.
  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link].

  • Li, C. J., & Trost, B. M. (2008). Green chemistry for chemical synthesis. Proceedings of the National Academy of Sciences, 105(36), 13197-13202.
  • Fischer indole synthesis – Knowledge and References. Taylor & Francis. Accessed March 26, 2026. [Link].

  • Azaindole synthesis. Organic Chemistry Portal. Accessed March 26, 2026. [Link].

  • Al-Tel, T. H. (2013).
  • Reissert indole synthesis. In Wikipedia. Accessed March 26, 2026. [Link].

  • Hemetsberger indole synthesis. In Wikipedia. Accessed March 26, 2026. [Link].

  • Atom economy / E factor. ChemBAM. Accessed March 26, 2026. [Link].

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  • Reissert Indole Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Zhang, Y., et al. (2019). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters, 10(5), 786-791.
  • 13.10: The E-Factor in Green Chemistry. (2021, March 7). Chemistry LibreTexts.
  • Fadda, A. A., & El-Mekabaty, A. (2015). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 11, 2396-2402.
  • Benzofuran synthesis. Organic Chemistry Portal. Accessed March 26, 2026. [Link].

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. (2020). NSF PAR.
  • Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. (2024). International Journal of Pharmaceutical Sciences and Research, 15(2), 1000-1006.
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  • Optimization and Scaling up of the Azaindole Deriv
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  • Ligand-Controlled Selective Synthesis of Indoles and Benzofurans from Secondary Anilines. (2024). Organic Letters.
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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for[6-(Benzyloxy)-1H-indol-2-yl]methanol

As a Senior Application Scientist, I frequently encounter complex heterocyclic building blocks like [6-(benzyloxy)-1H-indol-2-yl]methanol . This compound, featuring an indole core, a benzyloxy protecting group, and a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter complex heterocyclic building blocks like [6-(benzyloxy)-1H-indol-2-yl]methanol . This compound, featuring an indole core, a benzyloxy protecting group, and a primary alcohol, is a critical intermediate in the synthesis of[1]. While its structural reactivity makes it invaluable for drug discovery and parallel synthesis programs, these same features dictate stringent safety and disposal protocols.

Indole derivatives are known for their potent biological activity, and improper disposal can lead to , particularly in aquatic ecosystems[2]. This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of [6-(benzyloxy)-1H-indol-2-yl]methanol, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Chemical Profile & Hazard Assessment

Understanding the causality behind a chemical's hazard profile is the first step in risk mitigation. We must look at the constituent functional groups to predict its behavior in waste streams:

  • Indole Core: Indolic compounds are highly bioactive. In the environment, they can act as recalcitrant pollutants. While certain bacteria (e.g., Arthrobacter sp. and Alcaligenes sp.) can metabolize indoles, concentrations above 2.0 mM become highly toxic even to these microorganisms, [3].

  • Benzyloxy Group: Benzyl ethers are generally stable but can, under prolonged storage and exposure to air, [4]. While less prone to explosive peroxide formation than dialkyl ethers, this necessitates careful storage [5].

  • Primary Alcohol: Contributes to the compound's solubility profile and reactivity, making it susceptible to oxidation.

Table 1: Summarized Hazard Profile for[6-(Benzyloxy)-1H-indol-2-yl]methanol (Extrapolated from related indole and benzyl ether derivatives)[2][6]

Hazard CategoryGHS ClassificationPrecautionary Measure
Acute Toxicity (Oral/Dermal) Category 4 (Harmful)Wear chemical-resistant gloves and a flame-resistant lab coat.
Eye Irritation Category 2A (Serious Irritation)Use splash goggles or a full face shield.
Aquatic Toxicity Acute 1 / Chronic 1 (Very Toxic)NEVER dispose of down the drain or into municipal waste.
Chemical Incompatibility Reactive with strong oxidizersStore in a cool, dry place under an inert atmosphere if possible.
Operational Safety & Handling Protocols

Before initiating any experiment or disposal procedure, the workspace must be secured to prevent exposure.

  • Engineering Controls: Always handle the compound within a certified chemical fume hood to prevent the inhalation of aerosolized particulates or dust.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving is highly recommended during spill cleanup)[7].

    • Fitted safety goggles[7].

    • Flame-resistant laboratory coat[7].

  • Spill Response: In the event of a spill, do not use water, which may cause frothing or spread the compound. Use an inert absorbent material (e.g., vermiculite or dry sand) to [7]. Transfer the contaminated absorbent into a designated hazardous waste container. Wash the contaminated surface with a 60-70% ethanol solution, followed by a standard soap and water wash[5].

Step-by-Step Disposal Methodologies

The disposal of [6-(benzyloxy)-1H-indol-2-yl]methanol must be treated as hazardous waste management. It is strictly prohibited from standard municipal waste or sewer discharge[2][8].

Protocol A: Solid Waste Disposal (Powders and Contaminated Consumables)
  • Segregation: Collect all solid waste, including unused compound, contaminated weighing paper, pipette tips, and absorbent materials from spills. Do not mix with incompatible chemical waste (e.g., strong acids or oxidizers).

  • Containment: Place the solid waste into a chemically compatible, sealable container (such as a high-density polyethylene (HDPE) wide-mouth jar).

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: [6-(Benzyloxy)-1H-indol-2-yl]methanol (Toxic, Aquatic Hazard)" [2].

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) that is cool, dry, well-ventilated, and strictly separated from oxidizing agents.

Protocol B: Liquid Waste Disposal (Solvent Solutions)
  • Compatibility Check: Ensure the solvent used to dissolve the compound (e.g., DMSO, DMF, or dichloromethane) is compatible with the bulk liquid waste container.[5].

  • Transfer: Carefully pour the solution into the appropriate halogenated or non-halogenated organic waste carboy, depending on the primary solvent used.

  • Documentation: Log the addition of "[6-(benzyloxy)-1H-indol-2-yl]methanol" and its estimated mass/concentration on the waste carboy's inventory sheet. This documentation is critical for the EPA/RCRA classification required by your [7].

Visualizing the Disposal Workflow

To ensure compliance and minimize human error, follow this logical workflow for waste segregation and disposal.

DisposalWorkflow Start Waste Generation: [6-(Benzyloxy)-1H-indol-2-yl]methanol SolidWaste Solid Waste (Powder, Contaminated PPE) Start->SolidWaste LiquidWaste Liquid Waste (Solvent Solutions) Start->LiquidWaste Segregation Segregation & Compatibility Check (Do not mix with strong oxidizers) SolidWaste->Segregation LiquidWaste->Segregation Labeling Labeling: "Hazardous Waste - Toxic/Aquatic Hazard" Segregation->Labeling Storage Temporary Storage: Cool, dry, well-ventilated SAA Labeling->Storage Disposal Final Disposal: Licensed EPA/RCRA Contractor Storage->Disposal

Caption: Standard operating workflow for the segregation, labeling, and disposal of indolic chemical waste.

Environmental Impact and Mechanistic Causality

Why are we so strict about preventing drain disposal? The environmental fate of indole derivatives is complex. When released into aquatic ecosystems, these compounds do not readily hydrolyze. While certain microbial communities can utilize indoles as a carbon source, the process is highly concentration-dependent. As demonstrated in bioremediation studies, concentrations of indolic compounds exceeding 2.0 mM inhibit the growth of degrading bacteria like Alcaligenes sp., leading to toxic accumulation and the disruption of biological pathways in the ecosystem[3].

EnvironmentalImpact Compound Improper Drain Disposal of Indole Derivatives Aquatic Aquatic Ecosystem Accumulation Compound->Aquatic Soil Soil Contamination Recalcitrant Indolic Core Compound->Soil Toxicity Toxicity to Aquatic Life (Disruption of biological pathways) Aquatic->Toxicity Microbial Microbial Degradation (e.g., Arthrobacter sp.) Soil->Microbial Metabolites Inhibition of Degradation (Toxicity at > 2.0 mM) Microbial->Metabolites High Conc.

Caption: Mechanistic pathway of environmental toxicity and degradation limits for indole derivatives.

Conclusion

The safe handling of [6-(benzyloxy)-1H-indol-2-yl]methanol requires a proactive approach to chemical hygiene. By understanding the inherent toxicity of the indole core and the physical properties of the benzyl ether moiety, researchers can implement self-validating disposal protocols that protect both the laboratory environment and the broader ecosystem. Always default to treating unknown or novel derivatives with the highest standard of hazardous waste management.

References
  • Cole-Parmer. "Material Safety Data Sheet - Benzyl ether, 99%." Cole-Parmer. [Link]

  • National Institutes of Health (PMC). "Isolation of Indole Utilizing Bacteria Arthrobacter sp. and Alcaligenes sp. From Livestock Waste." NCBI.[Link]

  • University of Texas at Austin. "Peroxide Formers | Environmental Health & Safety (EHS)." UT Austin EHS.[Link]

Sources

Handling

Personal protective equipment for handling [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL

An advanced understanding of chemical safety goes beyond simply wearing gloves; it requires a mechanistic understanding of why a compound is hazardous and how to systematically mitigate that risk. For researchers and dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An advanced understanding of chemical safety goes beyond simply wearing gloves; it requires a mechanistic understanding of why a compound is hazardous and how to systematically mitigate that risk. For researchers and drug development professionals utilizing [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL as a synthetic building block, this guide provides a field-proven, self-validating operational framework.

Mechanistic Hazard Profile & Causality

To establish a robust safety protocol, we must analyze the structural components of [6-(benzyloxy)-1H-indol-2-yl]methanol. Because highly specific toxicological data for novel or niche intermediates is often limited, safety profiles must be extrapolated from core structural analogs[1]:

  • The Indole-2-Methanol Core: Analogs such as 1H-indole-2-methanol are classified under the Globally Harmonized System (GHS) as causing serious eye damage (H318) and skin irritation[2]. The benzylic/allylic nature of the primary hydroxyl group makes it highly reactive, while the electron-rich indole ring is susceptible to rapid oxidation.

  • The Benzyloxy Substituent: The addition of a benzyloxy ether group (as seen in related compounds like 4-benzyloxyindole) significantly increases the molecule's lipophilicity. Mechanistically, this enhanced lipophilicity increases the compound's partition coefficient (LogP), thereby increasing its ability to permeate the lipid bilayer of the stratum corneum. This exacerbates the risk of dermal absorption and localized dermatitis. Furthermore, benzyloxyindoles are documented respiratory irritants (H335).

Quantitative Hazard Metrics & PPE Specifications

The selection of Personal Protective Equipment (PPE) is directly dictated by the compound's physicochemical properties. The table below summarizes the required PPE and the causality behind each choice.

Hazard Parameter / ClassificationImplication & CausalityRequired PPE Specification
Eye Damage (H318 / H319) High risk of corneal damage upon contact due to the reactive hydroxyl moiety[3].Chemical Splash Goggles: Standard safety glasses are insufficient. Goggles must form a seal around the eyes.
Skin Irritation (H315) High lipophilicity accelerates dermal permeation.Nitrile Gloves (Double-Gloved): Minimum 5 mil thickness. Nitrile provides superior resistance to non-polar and slightly polar organics compared to latex.
Respiratory Irritation (H335) Aerosolized dust during weighing can cause acute mucosal inflammation.N95/P95 Particulate Respirator: Required if weighing outside a certified containment enclosure.
Combustible Solid Electrostatic discharge can ignite suspended organic dust[2].Flame-Resistant (FR) Lab Coat: Must be fully buttoned to prevent static buildup and protect underlying clothing.

Operational Workflow & Self-Validating Methodologies

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

Step 1: Environmental Preparation & Storage Retrieval

  • Action: Retrieve the compound from -20°C storage. Allow the sealed container to equilibrate to room temperature in a desiccator for 30 minutes before opening.

  • Causality: Opening a cold container introduces atmospheric moisture, which can degrade the reagent and alter its molecular weight, ruining stoichiometric calculations.

  • Self-Validation: Touch the exterior of the vial. If condensation forms on your glove, the vial has not fully equilibrated. Wait an additional 15 minutes.

Step 2: Fume Hood Verification

  • Action: Conduct all weighing and dispensing inside a certified chemical fume hood.

  • Causality: Contains aerosolized particulates and prevents inhalation of respiratory irritants.

  • Self-Validation: Check the magnehelic gauge to ensure face velocity is between 80–120 FPM. Visual Check: Tape a 2-inch piece of tissue to the bottom of the sash; if it pulls steadily inward without fluttering wildly, stable negative pressure is confirmed.

Step 3: Dispensing and Weighing

  • Action: Use an anti-static zero-charge spatula to transfer the powder to a pre-tared anti-static weigh boat.

  • Causality: Indole derivatives often generate static electricity. Static causes the powder to repel from the spatula, creating an aerosolized inhalation hazard.

  • Self-Validation: Hover the spatula 1 cm above the powder. If the powder "jumps" to the metal, a static charge is present. Discharge the environment using an anti-static ionizer bar before proceeding.

Step 4: Decontamination

  • Action: Wipe down the balance, spatulas, and hood surface with a solvent that readily dissolves the compound (e.g., Isopropanol or Ethanol), followed by a water wipe.

  • Causality: Ensures no invisible micro-dust remains for the next operator to unknowingly contact.

Visualizing the Safety Architecture

G N1 Receipt & Storage (-20°C, Protect from Light) N2 Equilibration (Desiccator to Room Temp) N1->N2 N3 PPE Donning & Hood Face Velocity Validation N2->N3 N4 Anti-Static Weighing (Nitrile Gloves + Goggles) N3->N4 N5 Reaction Execution (Closed System) N4->N5 N6 Solvent Decontamination (Isopropanol Wipe) N5->N6 N7 Hazardous Waste Disposal (Combustible Solid Stream) N6->N7

Operational workflow for the safe handling and disposal of [6-(benzyloxy)-1H-indol-2-yl]methanol.

Spill Response and Disposal Plan

Immediate Spill Response:

  • Isolate: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate 5-foot radius.

  • Suppress: Do not dry-sweep, as this aerosolizes the compound. Gently cover the spilled powder with damp absorbent pads or a commercial chemical spill powder to suppress dust generation[1].

  • Collect: Using non-sparking tools, scoop the absorbed material into a rigid, sealable hazardous waste container.

Disposal Protocol: *[6-(benzyloxy)-1H-indol-2-yl]methanol must be treated as a Combustible Solid and a Halogen-Free Organic Waste (unless reacted with halogenated solvents).

  • Never dispose of indole derivatives down the aqueous drain. Collect all contaminated consumables (gloves, weigh boats, wipes) in a designated solid hazardous waste bin lined with a secondary containment bag, clearly labeled with the chemical name and GHS pictograms for "Irritant" and "Environmental Hazard"[1].

References

  • Web of Pharma. Hazardous Chemical Handling in Laboratories: Complete SOP for Safe Practices. Retrieved from:[Link]

Sources

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